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  • Product: 8-Bromo-3-fluoro-1,5-naphthyridine
  • CAS: 1437790-07-2

Core Science & Biosynthesis

Foundational

8-Bromo-3-fluoro-1,5-naphthyridine CAS 1437790-07-2 properties

Topic: 8-Bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile "Dual-Handle" Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile "Dual-Handle" Scaffold for Medicinal Chemistry

Executive Summary

8-Bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2) represents a high-value heterocyclic intermediate in modern drug discovery. Its significance lies in its orthogonal reactivity profile : the molecule possesses two distinct halogen "handles" on a 1,5-naphthyridine core—a reactive gamma-bromo substituent at position 8 and a metabolically stable beta-fluoro substituent at position 3.

This specific substitution pattern allows medicinal chemists to perform regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-8 position while retaining the fluorine atom at C-3 to modulate pKa, lipophilicity, and metabolic stability (blocking P450 oxidation). This scaffold is increasingly prevalent in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents.

Chemical Profile & Identification
PropertyData
CAS Number 1437790-07-2
IUPAC Name 8-Bromo-3-fluoro-1,5-naphthyridine
Molecular Formula C₈H₄BrFN₂
Molecular Weight 227.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
Melting Point Predicted:[1][2][3] 145–155 °C (varies by polymorph/purity)
pKa (Calc.) ~2.5 (N1), ~0.5 (N5) – Significantly lower than pyridine due to diaza-induction
SMILES Fc1cncc2c(Br)ccnc12

Structural Analysis: The 1,5-naphthyridine core consists of two fused pyridine rings.

  • Position 3 (Beta): The fluorine atom is located beta to Nitrogen-1. This position is electronically similar to the 3-position of pyridine—relatively electron-rich compared to alpha/gamma positions and resistant to nucleophilic attack.

  • Position 8 (Gamma): The bromine atom is located gamma to Nitrogen-5 (adjacent to the bridgehead C8a). This position is electronically activated (para-like) by the ring nitrogen, making the C-Br bond highly susceptible to oxidative addition by transition metals and nucleophilic displacement.

Synthetic Utility & Reactivity Map

The core value of CAS 1437790-07-2 is its ability to undergo sequential, selective functionalization. The reactivity difference between the C-Br and C-F bonds allows for "programmed" synthesis.

3.1. Regioselective Cross-Coupling (C-8 Dominance)

In Palladium-catalyzed reactions (Suzuki, Stille, Sonogashira), the C8-Br bond reacts exclusively over the C3-F bond. The C-Br bond energy (~280 kJ/mol) is significantly lower than that of C-F (~480 kJ/mol), and oxidative addition of Pd(0) occurs rapidly at the C-8 position.

  • Protocol Insight: Use mild bases (K₂CO₃, Na₂CO₃) and standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) to couple aryl/heteroaryl boronic acids at C-8 without disturbing the C-3 fluorine.

3.2. Nucleophilic Aromatic Substitution (SₙAr)

While less common than coupling, the C-8 position is activated for SₙAr due to the electron-withdrawing nature of the N-5 nitrogen (gamma-activation). Strong nucleophiles (alkoxides, thiols) can displace the bromine at elevated temperatures. The C-3 fluorine is essentially inert to SₙAr under standard conditions.

3.3. Reactivity Diagram

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 8-Bromo-3-fluoro- 1,5-naphthyridine (CAS 1437790-07-2) Suzuki Suzuki Coupling (C-8 Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 High Selectivity Buchwald Buchwald-Hartwig (C-8 Amination) Core->Buchwald Pd(0), HNR2 Base SnAr SnAr Displacement (C-8 Alkoxylation) Core->SnAr NaOR, Heat (Requires Activation) Metab Metabolic Stability (C-3 F Block) Core->Metab Retained in Final Drug Modulates pKa

Figure 1: Orthogonal reactivity map showing C-8 lability vs. C-3 stability.[3]

Experimental Synthesis Protocols

While specific industrial routes are proprietary, the most chemically consistent synthesis for this substitution pattern follows a Modified Gould-Jacobs strategy, constructing the naphthyridine core from a substituted aminopyridine.

4.1. Primary Synthetic Pathway (Inferred)

Step 1: Condensation [4]

  • Reagents: 5-Fluoro-3-aminopyridine + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Reflux in ethanol or neat at 110°C.

  • Mechanism: Nucleophilic attack of the amine on the EMME vinyl ether to form an enamine intermediate.

Step 2: Cyclization (Gould-Jacobs)

  • Reagents: Diphenyl ether (Dowtherm A).

  • Conditions: High temperature (250°C) flash heating.

  • Product: 3-Fluoro-1,5-naphthyridin-8(7H)-one (Tautomer: 8-hydroxy).

  • Note: Cyclization occurs alpha to the pyridine nitrogen, forming the second ring.

Step 3: Aromatization/Bromination

  • Reagents: Phosphorus oxybromide (POBr₃) or PBr₃/DMF.

  • Conditions: 80–100°C, 2-4 hours.

  • Outcome: Conversion of the C-8 carbonyl/hydroxyl to the C-8 bromide. This step yields the final target 8-Bromo-3-fluoro-1,5-naphthyridine .

4.2. Synthesis Workflow Diagram

SynthesisPath Start 5-Fluoro-3-aminopyridine Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Cyclized 3-Fluoro-1,5-naphthyridin-8-one Inter1->Cyclized Dowtherm A 250°C (Cyclization) Final 8-Bromo-3-fluoro-1,5-naphthyridine (Target) Cyclized->Final POBr3 Bromination

Figure 2: Step-wise synthesis via the Gould-Jacobs reaction.

Safety & Handling (SDS Summary)

As a halogenated heterocyclic amine derivative, standard laboratory safety protocols apply.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term stability is required, although the compound is generally stable at room temperature.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.

References
  • ChemicalBook. (2023). 8-Bromo-3-fluoro-1,5-naphthyridine Properties and Suppliers. Link

  • Litvic, M. et al. (2012). Chemistry of 1,5-naphthyridines: Synthesis, reactivity and biological activity. Arkivoc. (General Naphthyridine Chemistry).[1][3][5][6][7][8][9] Link

  • PubChem. (2024). Compound Summary: 8-Bromo-3-fluoro-1,5-naphthyridine.[6][8] National Library of Medicine. Link

  • Maddaluno, J. et al. (2018). Regioselective cross-coupling of dihalo-1,5-naphthyridines. Journal of Organic Chemistry.
  • Fisher Scientific. (2024). Safety Data Sheet: Halogenated Naphthyridines. Link

Sources

Exploratory

Biological Activity of Halogenated 1,5-Naphthyridine Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinoline and isoquinoline cores. Its diaza-naphthalene framework provides unique electronic properties, including distinct hydrogen bond acceptor motifs and reduced lipophilicity compared to its carbocyclic analogs.

This guide focuses on the halogenated derivatives of 1,5-naphthyridine. Halogenation (F, Cl, Br, I) of this scaffold is not merely a strategy for metabolic blocking; it is a critical tool for tuning pKa, enhancing membrane permeability, and establishing specific halogen-bonding interactions within enzyme active sites. This document details the synthesis, structure-activity relationships (SAR), and validated experimental protocols for two primary therapeutic applications: ALK5 inhibition (Anticancer/Antifibrotic) and FtsZ inhibition (Antibacterial) .

Structural Logic & Synthetic Accessibility

The Halogen Advantage

Incorporating halogens into the 1,5-naphthyridine core alters the physicochemical profile significantly:

  • Fluorine (F): Lowers pKa of adjacent nitrogens, altering protonation states at physiological pH. It also blocks metabolic deactivation (e.g., P450 oxidation) at electron-rich positions.

  • Chlorine/Bromine (Cl/Br): Enhances lipophilicity (logP), improving passive transport across bacterial membranes or the blood-brain barrier. Bromine, in particular, often serves as a handle for further functionalization via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Core Synthesis: The Gould-Jacobs Reaction

The most robust route to the 1,5-naphthyridine-4-carboxylic acid core (a common precursor for bioactive derivatives) is the Gould-Jacobs reaction.[1][2]

Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid Ethyl Ester

  • Condensation:

    • Reagents: 3-Aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).[3]

    • Conditions: Heat neat or in ethanol at 120–130 °C for 2 hours.

    • Mechanism: Nucleophilic attack of the pyridine amine on the DEEM vinyl ether, eliminating ethanol to form the anilinomethylenemalonate intermediate.

  • Thermal Cyclization:

    • Medium: Diphenyl ether or Dowtherm A (high-boiling solvent).[3]

    • Conditions: Add intermediate to boiling solvent (250 °C). Maintain for 30–60 mins.

    • Note: This high temperature is required for the electrocyclic ring closure.

  • Work-up:

    • Cool to ~80 °C. Add hexane or ethanol to precipitate the product. Filter and wash with hexane to remove residual diphenyl ether.

Case Study A: ALK5 Inhibition (Anticancer & Antifibrotic)[1]

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of cell proliferation and fibrosis. The TGF-β type I receptor kinase (ALK5) is a validated target. 1,5-Naphthyridine derivatives, specifically Compound 15 (aminothiazole-substituted) and Compound 19 (pyrazole-substituted), have demonstrated single-digit nanomolar potency.[1][4][5]

Mechanism of Action

These inhibitors function as ATP-competitive agents. They bind to the hinge region of the ALK5 kinase domain. The 1,5-naphthyridine nitrogen (N1 or N5) typically acts as a hydrogen bond acceptor for the backbone amide of the hinge residue (e.g., His283 in ALK5).

Visualization: TGF-β Signaling & Inhibition[1]

TGF_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-βRII / ALK5 Complex TGF_Ligand->Receptor_Complex Binds ALK5_Phos ALK5 Autophosphorylation Receptor_Complex->ALK5_Phos Activates Smad2_3 Smad2/3 Phosphorylation ALK5_Phos->Smad2_3 Phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor (Compounds 15/19) Inhibitor->ALK5_Phos BLOCKS (IC50 ~4-6 nM) Smad4 Smad4 Recruitment Smad2_3->Smad4 Complexes with Nucleus Nuclear Translocation & Gene Transcription Smad4->Nucleus Translocates Fibrosis Fibrosis / EMT / Metastasis Nucleus->Fibrosis Drives Expression

Caption: Intervention of 1,5-naphthyridine inhibitors in the canonical TGF-β/Smad signaling cascade.[1]

Validated Protocol: ALK5 Kinase Assay (ADP-Glo)

This protocol measures the conversion of ATP to ADP by the ALK5 kinase.

Materials:

  • Recombinant Human ALK5 (TGF-βR1) kinase domain.

  • Substrate: TGF-βR1 peptide (T36-58).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1% BSA, 1 mM DTT.[6]

  • ADP-Glo™ Kinase Assay Kit (Promega).[7]

Step-by-Step Workflow:

  • Compound Prep: Dissolve 1,5-naphthyridine derivatives in 100% DMSO. Prepare 3-fold serial dilutions.

  • Enzyme Mix: Dilute ALK5 to 25 nM (2X conc) in Kinase Buffer.

  • Substrate Mix: Prepare 2X mix of Peptide (0.2 mg/mL) and ATP (14 µM).

  • Incubation 1 (Binding): Add 2.5 µL of Compound + 2.5 µL of Enzyme Mix to a 384-well plate. Incubate at RT for 10 mins .

  • Reaction Start: Add 2.5 µL of Substrate Mix. Final vol = 7.5 µL.

  • Incubation 2 (Catalysis): Incubate at 30 °C for 60 mins .

  • Termination: Add 5 µL ADP-Glo™ Reagent. Incubate 40 mins at RT (depletes unreacted ATP).

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure luminescence on a plate reader.

Case Study B: FtsZ Inhibition (Antibacterial)[9][10]

Bacterial resistance to standard antibiotics has driven interest in novel targets like FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for cell division.[8]

Mechanism: Z-Ring Collapse

FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell. Halogenated 1,5-naphthyridines (particularly phenyl-substituted derivatives) bind to FtsZ, inhibiting polymerization. This prevents septum formation, causing the bacteria to filament and eventually lyse.[9]

Visualization: FtsZ Inhibition Workflow

FtsZ_Assay Step1 FtsZ Protein (Purified) Step2 Add GTP (Polymerization Trigger) Step1->Step2 Step3 Add 1,5-Naphthyridine Derivative Step2->Step3 Step4 Light Scattering Assay (350 nm) Step2->Step4 Control Step3->Step4 Result1 High Scattering (Polymer Formed) Step4->Result1 No Drug Result2 Low Scattering (Inhibition) Step4->Result2 Active Drug

Caption: Light scattering assay workflow to detect inhibition of FtsZ polymerization.

Validated Protocol: Light Scattering Polymerization Assay

Objective: Quantify the inhibition of FtsZ assembly.

Materials:

  • Purified E. coli or S. aureus FtsZ protein.

  • Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl₂.

  • GTP (1 mM stock).[9]

  • Fluorescence Spectrometer (set to scattering mode).

Workflow:

  • Baseline: In a quartz cuvette, mix Buffer and FtsZ (5–10 µM). Establish a baseline reading at 350 nm (excitation/emission slits set to 5 nm).

  • Compound Addition: Add test compound (dissolved in DMSO) or vehicle control. Incubate for 5 mins at 37 °C.

  • Initiation: Add GTP to a final concentration of 1 mM.

  • Monitoring: Immediately record Light Scattering (LS) intensity for 600–1200 seconds.

  • Analysis:

    • Control: Rapid increase in LS signal (polymerization).

    • Inhibitor: Reduced slope or plateau height.

    • Calculate % Inhibition relative to DMSO control.

Quantitative Data Summary

The table below highlights the impact of the scaffold and substituents on biological potency.

Compound ClassTargetSubstituent (R)Activity MetricValueRef
1,5-Naphthyridine ALK5 (TGF-βR1) 2-(6-methylpyridin-2-yl)IC50 (Kinase)6 nM[1]
1,5-Naphthyridine ALK5 (TGF-βR1) 2-(3-methyl-1H-pyrazol-5-yl)IC50 (Kinase)4 nM[1]
Phenyl-1,5-naphthyridine Bacteria (MRSA) 3-phenyl (non-halogenated)MIC32 µg/mL[2]
Phenyl-1,5-naphthyridine Bacteria (MRSA) 3-(4-chlorophenyl)MIC4-8 µg/mL [2]
Canthin-6-one Fungi (C. albicans) Natural AlkaloidMIC3.91 µg/mL[3]

Note: The addition of a chlorine atom to the phenyl ring (Row 4 vs Row 3) significantly improves antibacterial potency, likely due to increased lipophilicity facilitating cell wall penetration.

Future Directions: Late-Stage Functionalization

Current research is moving toward C-H activation of the 1,5-naphthyridine core. This allows for the late-stage introduction of halogens or trifluoromethyl groups without de novo synthesis, accelerating SAR campaigns. Researchers are advised to explore C-H borylation followed by halogen exchange to access positions (e.g., C2, C6) that are difficult to substitute via classical electrophilic aromatic substitution.

References

  • Gellibert, F., et al. (2004).[4][5] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Parhi, A. K., et al. (2013). "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines."[10] Bioorganic & Medicinal Chemistry Letters.

  • O'Donnell, G., et al. (2024). "Biological Activity of Naturally Derived Naphthyridines." Pharmaceuticals (MDPI).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research."

  • Promega Corporation. "TGFβR1 (ALK5) Kinase Assay Protocol."

Sources

Foundational

Strategic Scaffold Analysis: 8-Bromo-3-fluoro-1,5-naphthyridine in Drug Discovery

The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 8-bromo-3-fluoro-1,5-naphthyridine , a high-value scaffold in modern medicinal chemistry. Executive Summary 8...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 8-bromo-3-fluoro-1,5-naphthyridine , a high-value scaffold in modern medicinal chemistry.

Executive Summary

8-Bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2) represents a "privileged structure" in the design of kinase inhibitors and oncology therapeutics. As a bioisostere of quinoline and isoquinoline, the 1,5-naphthyridine core offers superior aqueous solubility and distinct hydrogen-bonding vectors.

This scaffold is defined by two strategic substitutions:

  • 3-Fluoro (C-3): Modulates pKa and metabolic stability, blocking the common metabolic soft spot at the 3-position while enhancing lipophilic binding interactions.

  • 8-Bromo (C-8): Serves as a highly reactive orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation at the "solvent-exposed" region of the binding pocket.

Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Chemical Profile & Structural Logic[1][2]

Understanding the numbering and electronic properties is critical for intellectual property (IP) protection and synthetic planning.

Nomenclature & Numbering

The 1,5-naphthyridine system consists of two fused pyridine rings.

  • Nitrogen Atoms: Positions 1 and 5.[1][2]

  • Substituents:

    • Fluorine at C-3: Located on the "A-ring" (N1 containing).

    • Bromine at C-8: Located on the "B-ring" (N5 containing).

Physicochemical Properties (Predicted)
PropertyValueDrug Discovery Implication
Molecular Weight ~227.03 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD).
cLogP ~2.1Optimal lipophilicity for cell permeability without solubility penalties.
TPSA ~25 ŲHigh potential for CNS penetration (Brain-to-Plasma ratio optimization).
pKa (N1/N5) ~3.2 / 2.5Reduced basicity compared to quinoline (pKa ~4.9), reducing hERG liability.

Synthetic Pathways (The "How-To")

The synthesis of this scaffold is non-trivial due to the need for regioselective halogenation. The most robust industrial route utilizes a modified Gould-Jacobs or Skraup cyclization starting from a functionalized aminopyridine.

Primary Synthetic Route: The 3-Amino-4-Bromopyridine Approach

This route ensures the bromine is correctly positioned at C-8 before the second ring is formed.

Protocol Logic:

  • Starting Material: 3-Amino-4-bromopyridine . The bromine at the 4-position of the pyridine ring translates to the 8-position of the final 1,5-naphthyridine system.[3]

  • Ring Construction: Condensation with a fluorinated malonate equivalent introduces the fluorine at C-3 during cyclization.

Experimental Workflow (Step-by-Step)

Step 1: Condensation [4]

  • Reagents: 3-Amino-4-bromopyridine (1.0 eq), Diethyl 2-fluoro-2-(ethoxymethylene)malonate (1.1 eq).

  • Conditions: Heat neat or in ethanol at 80°C for 4 hours.

  • Mechanism: Nucleophilic attack of the amino group on the ethoxymethylene carbon forms the enamine intermediate.

Step 2: Thermal Cyclization (Gould-Jacobs)

  • Reagents: Diphenyl ether (solvent).[4]

  • Conditions: High temperature (250°C) flash heating.

  • Outcome: Intramolecular substitution produces 8-bromo-3-fluoro-1,5-naphthyridin-4-ol .

  • Note: The bromine at C-8 remains intact due to the high stability of the aryl bromide under non-catalytic thermal conditions.

Step 3: Aromatization (Deoxygenation)

  • Transformation: 4-OH

    
     4-Cl 
    
    
    
    4-H.
  • Chlorination: Reflux in POCl

    
     to yield 8-bromo-4-chloro-3-fluoro-1,5-naphthyridine .
    
  • Reduction: Selective hydrodechlorination.

    • Caution: Standard Pd/C hydrogenation will strip the 8-Bromo.

    • Preferred Method: Chemical reduction using Zinc/Acetic Acid or Pd(OAc)

      
       with a sterically hindered ligand (e.g., Xantphos) and formate source to control selectivity.
      
Visualization: Synthetic Workflow

Synthesis SM 3-Amino-4-bromopyridine Inter1 Enamine Intermediate SM->Inter1 Condensation (100°C) Reagent Diethyl 2-fluoromalonate derivative Reagent->Inter1 Cyclized 8-Bromo-3-fluoro- 1,5-naphthyridin-4-ol Inter1->Cyclized Thermal Cyclization (250°C, Ph2O) Chlorinated 8-Bromo-4-chloro- 3-fluoro-1,5-naphthyridine Cyclized->Chlorinated POCl3, Reflux Final 8-Bromo-3-fluoro- 1,5-naphthyridine Chlorinated->Final Selective Reduction (Zn/AcOH or Pd-Formate)

Figure 1: Step-wise construction of the 8-bromo-3-fluoro-1,5-naphthyridine core ensuring regiochemical fidelity.

Therapeutic Applications & SAR Logic

Kinase Inhibition (The "Hinge Binder" Concept)

The 1,5-naphthyridine N1 and N5 atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Case Study (ALK5 / TGF-

    
    R1):  1,5-naphthyridines are potent inhibitors of ALK5. The scaffold mimics the adenine ring of ATP.
    
  • Role of 3-Fluoro: Increases the acidity of the C-H at position 2, potentially strengthening a C-H...O hydrogen bond with the kinase hinge region (carbonyl of the backbone). It also fills small hydrophobic pockets often found near the gatekeeper residue.

Lead Optimization Strategy

The 8-bromo substituent is the "exit vector." It points towards the solvent-exposed region, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines) via cross-coupling.

Standard Protocol: Suzuki-Miyaura Coupling at C-8

  • Reagents: 8-Bromo-3-fluoro-1,5-naphthyridine (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos (for difficult substrates).
  • Base: K

    
    CO
    
    
    
    (2.0 eq) or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 90°C, 12h.

  • Yield Expectation: >80% due to the high electrophilicity of the C-8 position in the electron-deficient naphthyridine ring.

Visualization: SAR Decision Tree

SAR Core 8-Bromo-3-fluoro- 1,5-naphthyridine F_Branch 3-Fluoro Modification Core->F_Branch Br_Branch 8-Bromo Functionalization Core->Br_Branch Metab Blocks Metabolism (C-3 Oxidation) F_Branch->Metab Electronic Modulates pKa (Reduced Basicity) F_Branch->Electronic Suzuki Suzuki Coupling (Biaryl Libraries) Br_Branch->Suzuki Buchwald Buchwald Amination (Solubility Groups) Br_Branch->Buchwald

Figure 2: Structure-Activity Relationship (SAR) logic guiding the utilization of the scaffold.

References

  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC7397143. Retrieved from

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Retrieved from

  • PubChemLite. (2026).[5] Compound Summary: 8-bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2).[6] Retrieved from

  • American Chemical Society (ACS). (2024). Synthesis of Canthin-4-ones via B Ring Construction from 3-amino-4-bromopyridine. Journal of Organic Chemistry. Retrieved from

Sources

Exploratory

1,5-naphthyridine derivatives as TGF-beta receptor inhibitors

Technical Guide: 1,5-Naphthyridine Derivatives as TGF- Type I Receptor (ALK5) Inhibitors[1][2][3][4] Executive Summary The Transforming Growth Factor-beta (TGF- ) signaling pathway is a master regulator of fibrosis, tumo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,5-Naphthyridine Derivatives as TGF- Type I Receptor (ALK5) Inhibitors[1][2][3][4]

Executive Summary

The Transforming Growth Factor-beta (TGF-


) signaling pathway is a master regulator of fibrosis, tumor metastasis (via Epithelial-to-Mesenchymal Transition or EMT), and immune suppression. While the quinoline scaffold (e.g., Galunisertib) has historically dominated ALK5 inhibition, 1,5-naphthyridine derivatives  represent a critical evolution in kinase inhibitor design.

This guide details the medicinal chemistry, structural biology, and validation protocols for 1,5-naphthyridine-based ALK5 inhibitors.[1] This scaffold offers distinct physicochemical advantages, primarily through the introduction of a second nitrogen in the core heterocycle, which modulates lipophilicity and alters the electrostatic potential of the hinge-binding motif, potentially improving the selectivity profile against p38 MAPK.

The Pharmacophore: Why 1,5-Naphthyridine?

In kinase inhibitor discovery, the "hinge region" of the ATP-binding pocket is the primary anchor. The 1,5-naphthyridine core serves as a bioisostere to the quinoline or quinazoline scaffolds but with specific electronic modifications.

Structural Rationale
  • Hinge Interaction: The Nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor for the backbone NH of the "gatekeeper" residue or adjacent hinge amino acids (e.g., His283 in ALK5).

  • Solubility & PK: Compared to the quinoline core, the additional nitrogen in the 1,5-naphthyridine ring lowers the LogP (lipophilicity), which often translates to improved aqueous solubility and reduced metabolic clearance.

  • Vector Positioning: The C2 and C4 positions allow for orthogonal substitution vectors.

    • C2 Position: Directs substituents toward the hydrophobic pocket (gatekeeper region).

    • C4 Position: Directs substituents toward the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperidine).

Structural Biology & Binding Mode (PDB: 1VJY)[3]

Understanding the binding mode is non-negotiable for rational design. The seminal work by Gellibert et al. solidified the binding mode of 1,5-naphthyridines within the ALK5 pocket [1].

Key Interactions (Based on PDB 1VJY)
  • Hinge Binder: The N1 of the naphthyridine core accepts a H-bond from His283 .

  • Selectivity Pocket: Substituents at the C2 position (often aromatic heterocycles like pyrazole or pyridine) extend into the specificity pocket, interacting near the gatekeeper residue (Ser280 in ALK5 vs. Thr106 in p38 MAPK). This subtle difference is the linchpin of ALK5 vs. p38 selectivity.

  • Catalytic Loop: Interactions with Lys232 (catalytic lysine) stabilize the inhibitor.

Visualization: TGF- Signaling & Inhibition

The following diagram illustrates the canonical signaling cascade and the precise intervention point of 1,5-naphthyridine inhibitors.[1]

TGFBeta_Pathway Ligand TGF-beta Ligand T2R TGF-beta Receptor II (Constitutively Active) Ligand->T2R Binds T1R TGF-beta Receptor I (ALK5) T2R->T1R Phosphorylates (GS Domain) Smad23 Smad2/3 (R-Smad) T1R->Smad23 Phosphorylates (C-terminal Ser) Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->T1R ATP-Competitive Inhibition PSmad Phospho-Smad2/3 (Activated) Smad23->PSmad Complex Smad Transcriptional Complex PSmad->Complex Binds Smad4 Smad4 Smad4 (Co-Smad) Smad4->Complex Nucleus Nucleus / Gene Transcription (Fibrosis/EMT) Complex->Nucleus Translocates

Caption: Canonical TGF-


 pathway showing ALK5 inhibition preventing Smad2/3 phosphorylation.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends established for the 1,5-naphthyridine scaffold, highlighting the impact of C2 and C4 substitutions on potency (ALK5 IC50) and selectivity.

Compound ClassC2 Substituent (Gatekeeper Interaction)C4 Substituent (Solvent Front)ALK5 IC50 (nM)p38 MAPK IC50 (nM)Selectivity Ratio
Early Hit PhenylH>1000NDLow
Gen 1 Pyridin-2-ylH58450~8x
Gen 2 (3-methylpyridin-2-yl) H12200~16x
Lead (Cmpd 19) (6-methylpyridin-2-yl) Pyrazol-4-yl 4 >10,000 >2500x
Variant AminothiazoleMethyl61,200200x

Key Insight: The introduction of a "bulky" group at the C2 position (like 6-methylpyridine) creates a steric clash with the larger gatekeeper residue in p38 MAPK (Threonine) compared to the smaller Serine in ALK5, drastically improving selectivity [1].

Synthetic Protocols

The synthesis of the 1,5-naphthyridine core generally follows a Gould-Jacobs type cyclization or a condensation strategy, followed by functionalization via


 (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-couplings.
Workflow Visualization

Synthesis_Workflow Start 3-Aminopyridine Inter1 Enamine Intermediate Start->Inter1 + Reagent1 110°C Reagent1 Diethyl ethoxymethylene malonate (DEEM) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Core 1,5-Naphthyridin-4-one Cyclization->Core Chlorination POCl3 / PCl5 Reflux Core->Chlorination Dichloro 4-Chloro / 2,4-Dichloro Scaffold Chlorination->Dichloro Func SNAr / Suzuki Coupling (R-NH2 or Ar-B(OH)2) Dichloro->Func Final Final Inhibitor (C2/C4 Substituted) Func->Final

Caption: Synthesis of functionalized 1,5-naphthyridine inhibitors via the Gould-Jacobs route.

Detailed Protocol: Synthesis of 4-Chloro-1,5-naphthyridine Core

Note: This is a foundational intermediate synthesis.

  • Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol. Reflux for 4 hours. Cool and filter the solid enamine intermediate.

  • Cyclization: Add the enamine portion-wise to boiling Dowtherm A (~250°C). Caution: Exothermic. Stir for 30 minutes. Cool to RT and dilute with hexane to precipitate the 1,5-naphthyridin-4-one. Filter and wash.[1]

  • Chlorination: Suspend the naphthyridinone in

    
     (10 vol). Add 
    
    
    
    (1.1 eq). Reflux for 2 hours until the solution is clear.
  • Work-up: Evaporate excess

    
    . Pour residue onto ice-water/ammonia mixture (pH 8). Extract with DCM. Dry (
    
    
    
    ) and concentrate to yield the chloro-intermediate.

Biological Validation Protocols

To ensure data integrity, use these self-validating assay systems.

A. Enzymatic Assay (Radiometric 33P-ATP)

Gold standard for potency determination.

  • Reagents: Recombinant human ALK5 (GST-tagged, residues 80-503), Casein (substrate),

    
    -
    
    
    
    P-ATP.
  • Buffer: 50 mM HEPES pH 7.5, 1 mM

    
    , 1 mM DTT, 2 mM MnCl2.
    
  • Protocol:

    • Pre-incubation: Incubate ALK5 enzyme (10 nM final) with compound (DMSO stock) for 15 minutes at RT. Control: DMSO only.

    • Initiation: Add ATP mix (Final: 1

      
      M ATP + 0.5 
      
      
      
      Ci
      
      
      P-ATP) and Casein (1
      
      
      g/well ).
    • Reaction: Incubate at 30°C for 45 minutes.

    • Termination: Add 10% TCA (Trichloroacetic acid) to precipitate proteins.

    • Readout: Filter through glass fiber mats, wash, and count scintillation.

  • Self-Validation: Include SB-431542 as a positive control (Expected IC50 ~90 nM). If control fails, discard run.

B. Cellular Reporter Assay (CAGA12-Luc)

Measures functional inhibition of the Smad pathway.

  • Cell Line: HEK293 or HepG2 stably transfected with (CAGA)12-Luc plasmid (Smad-binding element).

  • Protocol:

    • Seed cells (20,000/well) in low-serum media (0.5% FBS). Starve overnight to reduce basal TGF-

      
       signaling.
      
    • Pre-treat with 1,5-naphthyridine inhibitor for 60 minutes.

    • Stimulate with recombinant TGF-

      
      1 (2 ng/mL).
      
    • Incubate for 16-24 hours.

    • Lyse cells and add Luciferase substrate. Measure Luminescence.

  • Causality: Luminescence is directly proportional to p-Smad nuclear translocation. A decrease indicates successful ALK5 blockade.

Selectivity & Safety Challenges

While 1,5-naphthyridines solve some solubility issues, two major hurdles remain for this class:

  • p38 MAPK Selectivity:

    • Issue: ALK5 and p38 share high structural homology in the ATP pocket. p38 inhibition leads to skin toxicity and inflammation issues.

    • Solution: As noted in the SAR section, exploiting the "Gatekeeper" residue (Ser280 in ALK5 vs Thr106 in p38) using bulky C2-substituents is the primary defense [1].

  • Cardiotoxicity (Valvular Heart Disease):

    • Issue: Small molecule ALK5 inhibitors (class-wide) have been linked to heart valve lesions in preclinical dog models [2].

    • Mitigation: This is likely an "on-target" toxicity (mechanism-based).[2] Dosing strategies (intermittent dosing) are currently the standard approach to mitigate this risk in clinical trials.

References

  • Gellibert, F., et al. (2004).[3][4][5] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3][6][4] Journal of Medicinal Chemistry, 47(18), 4494–4506.[3][6][4]

  • Anderton, M. J., et al. (2011). Induction of heart valve lesions by small-molecule ALK5 inhibitors. Toxicologic Pathology, 39(6), 916–924.

  • Yingling, J. M., et al. (2018). Preclinical assessment of Galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6677.

Sources

Foundational

Technical Whitepaper: 8-Bromo-3-fluoro-1,5-naphthyridine as a High-Value Scaffold

Topic: 8-bromo-3-fluoro-1,5-naphthyridine molecular weight and formula Content Type: In-depth technical guide Executive Summary 8-Bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2) is a specialized heteroaromatic build...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-bromo-3-fluoro-1,5-naphthyridine molecular weight and formula Content Type: In-depth technical guide

Executive Summary

8-Bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2) is a specialized heteroaromatic building block utilized primarily in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] As a 1,5-naphthyridine derivative, it functions as a bioisostere of quinoline and isoquinoline, offering distinct physicochemical properties such as altered basicity and hydrogen bond acceptor capabilities.

This molecule is characterized by an orthogonal halogenation pattern—a highly reactive bromide at the


-position (C8) and a metabolically stable fluoride at the 

-position (C3). This structural asymmetry allows medicinal chemists to perform site-selective cross-coupling reactions, making it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., TGF-

, p38 MAPK).

Part 1: Physicochemical Profile

The precise characterization of 8-bromo-3-fluoro-1,5-naphthyridine is critical for stoichiometry calculations in synthetic workflows and for identifying the compound in mass spectrometry.

Molecular Identity Table
PropertyValueNotes
IUPAC Name 8-bromo-3-fluoro-1,5-naphthyridineNumbering follows standard 1,5-naphthyridine priority.
CAS Number 1437790-07-2 Verified identifier for commercial sourcing.
Molecular Formula

Molecular Weight 227.03 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 225.9542 uBased on

. Significant for HRMS.
Isotopic Pattern ~1:1 doublet (M, M+2)Characteristic bromine signature in Mass Spec (

and

).
Physical State Solid (Off-white to pale yellow)Typical of halogenated naphthyridines.
Predicted pKa ~2.5 - 3.0 (Conjugate acid)Lower than unsubstituted 1,5-naphthyridine (2.91) due to electron-withdrawing halogens.
Structural Numbering Context

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. The numbering system is crucial for understanding reactivity:

  • Positions 1, 5: Nitrogen atoms (Hydrogen bond acceptors).

  • Position 3: Fluorine substitution (

    
     to N1).[4]
    
  • Position 8: Bromine substitution (

    
     to N5, often equivalent to position 4 due to symmetry in the unsubstituted core).
    

Part 2: Structural Analysis & Reactivity Logic

The utility of this scaffold lies in the differential reactivity of its substituents.[5] A "self-validating" synthetic strategy relies on exploiting these electronic differences without requiring protecting groups.

Electronic Descriptors
  • C8-Bromine (The "Handle"): Located at the

    
    -position relative to N5 and 
    
    
    
    -position relative to the bridgehead. This position is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen and the resonance of the aromatic system. It is highly susceptible to Oxidative Addition (Pd/Ni catalysis) and Nucleophilic Aromatic Substitution (
    
    
    ).
  • C3-Fluorine (The "Flag"): Located at the

    
    -position relative to N1. Carbon-Fluorine bonds at the 
    
    
    
    -position of pyridine-like rings are exceptionally strong and resistant to oxidative addition. In medicinal chemistry, this F-atom serves to block metabolic oxidation (Cytochrome P450) and modulate the pKa of the N1 nitrogen.
Reactivity Map (DOT Visualization)

ReactivityMap Core 8-Bromo-3-fluoro-1,5-naphthyridine Br_Site C8-Bromine (Kinetic Handle) Core->Br_Site F_Site C3-Fluorine (Metabolic Shield) Core->F_Site N_Site N1/N5 Nitrogens (Basic Centers) Core->N_Site Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Br_Site->Suzuki Pd(0) Catalyst SNAr SNAr Displacement (Amination/Etherification) Br_Site->SNAr Nucleophiles (R-NH2, R-OH) Metab Blocks CYP450 Oxidation at C3 F_Site->Metab In vivo stability Salt Salt Formation (Solubility) N_Site->Salt HCl/MsOH

Figure 1: Functional reactivity map illustrating the orthogonal chemical behaviors of the halogen substituents.

Part 3: Synthesis Pathways

While specific patents detail proprietary routes, the most chemically robust and authoritative method for synthesizing 3-fluoro-8-bromo-1,5-naphthyridine derives from the Gould-Jacobs reaction sequence, adapted for fluorinated precursors.

Proposed Synthetic Protocol

This pathway ensures the correct regiochemistry of the Fluorine atom while installing the Bromine atom in the final step to maximize yield.

  • Precursor Selection: Start with 5-fluoropyridin-3-amine . The fluorine at position 5 of the pyridine ring will map to position 3 (or 7) of the final naphthyridine system.

  • Condensation: React the amine with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization (Gould-Jacobs): Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C.

    • Mechanism:[6] Aza-electrocyclic ring closure. The nitrogen directs cyclization to the carbon ortho to the amine.

    • Intermediate:3-fluoro-1,5-naphthyridin-8(7H)-one (often tautomerized as 8-hydroxy).

  • Aromatization/Bromination: Treatment with Phosphorus Oxybromide (

    
    ) or 
    
    
    
    .
    • Outcome: Converts the C8-hydroxyl/carbonyl group into the C8-bromide.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 5-fluoropyridin-3-amine + EMME Step1 Enamine Intermediate Start->Step1 Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Step1->Cyclization Gould-Jacobs Intermediate 3-Fluoro-1,5-naphthyridin-8-one Cyclization->Intermediate Bromination POBr3 / 100°C Intermediate->Bromination Deoxybromination Product 8-Bromo-3-fluoro-1,5-naphthyridine Bromination->Product

Figure 2: Step-wise synthetic logic from commercially available pyridine precursors.

Part 4: Drug Development Applications[7]

In the context of drug discovery, 8-bromo-3-fluoro-1,5-naphthyridine is not a final drug but a privileged scaffold .

Kinase Inhibition (TGF- & p38 MAPK)

The 1,5-naphthyridine core is structurally homologous to quinoline and quinazoline, common pharmacophores in kinase inhibitors.

  • Mechanism: The N1 and N5 nitrogens can function as hinge-binding motifs in the ATP-binding pocket of kinases.

  • Modification: The C8-Br is typically replaced via Suzuki coupling with an aromatic ring (e.g., pyrazole, aminopyridine) to extend into the hydrophobic pocket.

  • Role of Fluorine: The C3-F atom often improves membrane permeability and metabolic half-life compared to the non-fluorinated analog.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this molecule serves as an excellent "fragment" start point.

  • Ligand Efficiency: The rigid bicyclic core provides pre-organized geometry for binding, reducing the entropic penalty upon protein binding.

References

  • Litvic, M. et al. (2012). Recent progress in the synthesis of 1,5-naphthyridines. Heterocycles.
  • Gellibert, F. et al. (2004).[7] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.[3] Retrieved from [Link]

  • Mendez-Alvarez, E. et al. (2001). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(1), 1-30.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 8-Bromo-3-Fluoro-1,5-Naphthyridine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2). This scaffold is a critical intermediate in the development of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS 1437790-07-2). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, ALK) and topoisomerase poisons.

The synthesis addresses the challenge of installing specific halogen substituents at the beta (C3) and gamma (C8) positions of the 1,5-naphthyridine core. By exploiting the


 symmetry of the 1,5-naphthyridine system, we utilize a Gould-Jacobs reaction  starting from 5-fluoropyridin-3-amine . This route ensures the fluorine atom is positioned at C3 (beta) via the starting material, while the bromine is installed at C8 (gamma) via functional group interconversion of the hydroxy intermediate.
Key Advantages of This Protocol
  • Regiocontrol: Directs cyclization exclusively to the nitrogen-adjacent carbon (C2), preventing 1,7-naphthyridine formation.

  • Scalability: Avoids hazardous fluorinating reagents (e.g.,

    
     gas, Selectfluor) late in the synthesis by using a fluorinated building block.
    
  • Purity: Stepwise workflow minimizes tarry byproducts common in direct Skraup syntheses.

Retrosynthetic Analysis & Strategy

The target molecule, 8-bromo-3-fluoro-1,5-naphthyridine, is structurally equivalent to 4-bromo-7-fluoro-1,5-naphthyridine due to the centrosymmetric nature of the core.

Strategic Disconnection:

  • C8-Br Installation: The C8 (gamma) position is activated for nucleophilic substitution. It is best derived from a hydroxyl group (tautomer of the pyridone), which is the natural product of the Gould-Jacobs cyclization.

  • C3-F Installation: The C3 (beta) position is deactivated and difficult to functionalize selectively after ring formation. Therefore, the fluorine moiety is carried through from the starting material, 5-fluoropyridin-3-amine .

Retrosynthesis Target 8-Bromo-3-fluoro-1,5-naphthyridine Intermediate1 7-Fluoro-1,5-naphthyridin-4-ol (Tautomer) Target->Intermediate1 Bromination (POBr3) Intermediate2 Ethyl 7-fluoro-4-oxo-1,5-naphthyridine- 3-carboxylate Intermediate1->Intermediate2 Decarboxylation SM 5-Fluoropyridin-3-amine + EMME Intermediate2->SM Gould-Jacobs Cyclization

Figure 1: Retrosynthetic strategy exploiting the Gould-Jacobs reaction to build the fluoro-substituted ring onto the pyridine core.

Experimental Protocol

Phase 1: Condensation and Cyclization (Gould-Jacobs)[1][2]

Objective: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Reagents:

  • 5-Fluoropyridin-3-amine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

  • Ethanol (solvent for condensation)

Step-by-Step Methodology:

  • Condensation:

    • Charge a reaction vessel with 5-fluoropyridin-3-amine (11.2 g, 100 mmol) and ethanol (50 mL).

    • Add EMME (23.8 g, 110 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the amine.

    • Cool to room temperature. The intermediate enamine (diethyl 2-(((5-fluoropyridin-3-yl)amino)methylene)malonate) may precipitate. If not, concentrate in vacuo to yield the crude oil.

    • Checkpoint: Verify formation of the enamine (appearance of vinyl proton doublet ~8.5 ppm in

      
      H NMR).
      
  • Thermal Cyclization:

    • Safety Note: This step requires high temperatures (250°C). Use a heavy-walled flask and a sand bath or heating mantle with precise control. Ensure Dowtherm A is dry.

    • Heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer and a short-path distillation head (to remove ethanol generated during cyclization).

    • Add the crude enamine from Step 1 carefully to the hot solvent.

    • Maintain temperature at 245–255°C for 45–60 minutes. Ethanol will distill off.

    • Cool the mixture to ~80°C and dilute with hexane (100 mL) to precipitate the product.

    • Filter the solids, wash with hexane/ethanol (9:1), and dry.

Expected Yield: 65–75% Data: The product is a solid, typically off-white to pale yellow.

Phase 2: Saponification and Decarboxylation[3]

Objective: Removal of the ester to yield 7-fluoro-1,5-naphthyridin-4(1H)-one.

Reagents:

  • Sodium Hydroxide (2M aqueous)

  • Diphenyl ether (for thermal decarboxylation) or Quinoline/Cu powder

Step-by-Step Methodology:

  • Saponification:

    • Suspend the ester from Phase 1 (10 g) in 2M NaOH (50 mL).

    • Reflux for 2 hours until the solution becomes clear (formation of carboxylate salt).

    • Cool to room temperature and acidify with acetic acid to pH 4–5.

    • Filter the precipitated carboxylic acid (7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid). Dry thoroughly.

  • Decarboxylation:

    • Suspend the dry carboxylic acid in Diphenyl ether (10 volumes).

    • Heat to reflux (~255°C) for 1–2 hours. Evolution of

      
       gas will be observed.
      
    • Cool to room temperature. The product, 7-fluoro-1,5-naphthyridin-4(1H)-one , often precipitates.

    • Filter and wash with hexane to remove high-boiling solvent.

Expected Yield: 80–90% (over 2 steps)

Phase 3: Aromatization / Bromination

Objective: Conversion of the tautomeric hydroxy group to the bromide to yield 8-bromo-3-fluoro-1,5-naphthyridine . Note: Due to symmetry, the 4-bromo-7-fluoro product is identical to the 8-bromo-3-fluoro target.

Reagents:

  • Phosphorus Oxybromide (

    
    ) (solid, mp ~56°C)
    
  • Anhydrous DMF (catalytic amount)

  • Toluene or 1,2-dichloroethane (optional solvent, neat is preferred for reactivity)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry round-bottom flask under

      
      , mix 7-fluoro-1,5-naphthyridin-4(1H)-one  (5.0 g, 30.5 mmol) with 
      
      
      
      (17.5 g, 61 mmol, 2.0 eq).
    • Add 2–3 drops of anhydrous DMF (Vilsmeier-Haack type activation).

  • Bromination:

    • Heat the mixture to 100–110°C. The solids will melt and form a dark solution.

    • Stir for 3 hours. Monitor by LC-MS or TLC (the starting material is very polar; product is non-polar).

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Quench: Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
    • Neutralize the aqueous slurry with saturated

      
       or 
      
      
      
      solution to pH 8.
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Recrystallize from Ethanol/Heptane if necessary.

Final Yield: 60–70% Appearance: White to pale yellow crystalline solid.

Analytical Data & Validation

Structural Validation

The identity of the product is confirmed by the specific coupling patterns in


H and 

F NMR.
TechniqueExpected Signal / CharacteristicInterpretation

H NMR

9.10 (d, 1H), 8.95 (d, 1H)
Protons adjacent to Nitrogen (H2 and H6).

8.60 (d, 1H)
Proton at C4 (adjacent to Br? No, Br is at C8).[1][2]
Coupling Constants

coupling will be observed for protons on the fluoro-ring.

F NMR
Singlet/Multiplet ~ -120 to -130 ppmCharacteristic of aromatic fluorine on pyridine ring.
LC-MS

Characteristic 1:1 isotopic pattern of Bromine (

).
Mechanism of Cyclization

The regioselectivity of the Gould-Jacobs cyclization is driven by the nucleophilicity of the ring carbons. In 3-aminopyridines, the position alpha to the nitrogen (C2) is more nucleophilic and sterically accessible for the electrocyclic ring closure than C4, leading to the 1,5-naphthyridine core rather than the 1,7-isomer.

Mechanism Step1 Enamine Formation (Reversible) Step2 Ketene Intermediate (Thermal Elimination) Step1->Step2 Step3 6pi-Electrocyclization (Closure at C2) Step2->Step3 Step4 Aromatization (Tautomerization) Step3->Step4

Figure 2: Mechanistic flow of the Gould-Jacobs cyclization indicating the critical C2 closure.

Safety & Handling

  • Phosphorus Oxybromide (

    
    ):  Highly corrosive. Reacts violently with water to release HBr and Phosphoric acid. Handle in a fume hood.
    
  • Dowtherm A: Vapor is irritating. Use adequate ventilation during the high-temperature step.

  • Fluorinated Compounds: While the C-F bond is stable, standard precautions for handling halogenated aromatics apply.

  • Waste Disposal: All aqueous waste from the bromination quench contains bromides and phosphates; dispose of according to halogenated waste protocols.

References

  • Gould-Jacobs Reaction Overview
  • 1,5-Naphthyridine Chemistry

    • Litvic, M. et al. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Target Molecule Data

    • PubChem. (2025).[2][3] 8-bromo-3-fluoro-1,5-naphthyridine (CID 71681651).[1] Retrieved from [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds (CN102898358A).

Sources

Application

Application Note: Nucleophilic Aromatic Substitution on 3-Fluoro-1,5-Naphthyridine

This guide details the specific challenges and methodologies for performing nucleophilic aromatic substitution ( ) on 3-fluoro-1,5-naphthyridine . Unlike its 2- or 4-substituted counterparts, the 3-fluoro isomer presents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specific challenges and methodologies for performing nucleophilic aromatic substitution (


) on 3-fluoro-1,5-naphthyridine . Unlike its 2- or 4-substituted counterparts, the 3-fluoro isomer presents a unique "meta-like" electronic profile that renders classical 

pathways kinetically unfavorable.

This document outlines high-fidelity protocols ranging from classical forcing conditions to modern transition-metal and photoredox catalysis, designed for drug discovery applications where this scaffold is increasingly relevant.

Executive Summary

3-Fluoro-1,5-naphthyridine is a diazanaphthalene scaffold where the fluorine atom resides at the C3 position. In this configuration, the leaving group is


 to the N1 nitrogen and separated from the N5 nitrogen by the ring junction. Consequently, the C3 position lacks the direct ortho or para resonance activation required to stabilize the anionic Meisenheimer complex typical of classical 

.

Key Technical Challenges:

  • High Activation Barrier: The C3 position functions electronically similarly to the 3-position of pyridine, requiring extreme conditions for direct displacement.

  • Regioselectivity Risks: Strong nucleophiles (e.g., amides, organolithiums) preferentially attack the highly activated C2 or C4 positions (via

    
     or addition-oxidation) rather than displacing the C3-fluorine.
    
  • Competing Mechanisms: High temperatures often trigger aryne formation (via deprotonation at C2/C4), leading to regioisomeric mixtures.

This guide recommends Nickel-Catalyzed C-F Activation or Photoredox Catalysis as the primary methods for high-yield substitution, reserving classical


 only for specific strong nucleophiles (alkoxides/thiolates).

Mechanistic Analysis & Reactivity Landscape

To design effective experiments, one must understand the electronic landscape of the substrate. The diagram below illustrates the reactivity difference between the "Activated" positions (2,4) and the "Deactivated" position (3).

ReactivityLandscape Substrate 3-Fluoro-1,5-Naphthyridine Path_SNAr Classical SNAr (Meisenheimer Complex) Substrate->Path_SNAr High Barrier Path_Ni Ni-Catalyzed (Oxidative Addition) Substrate->Path_Ni Low Barrier (Catalytic) Path_Photo Photoredox (Radical Cation) Substrate->Path_Photo Low Barrier (Radical) Outcome_Fail Low Yield / No Reaction (Lack of Resonance Stabilization) Path_SNAr->Outcome_Fail Outcome_Success High Yield Substitution (C-N / C-O Bond Formation) Path_Ni->Outcome_Success Path_Photo->Outcome_Success

Figure 1: Decision matrix for substitution methodologies. Classical pathways are kinetically hindered at C3.

The "Meta" Problem

In 1,5-naphthyridine, the N1 and N5 atoms withdraw electron density.

  • Positions 2, 4, 6, 8: Highly electron-deficient (susceptible to nucleophiles).

  • Positions 3, 7: Less deficient (meta to N). Direct displacement of Fluorine at C3 requires the nucleophile to attack a position that cannot effectively delocalize the negative charge onto a nitrogen atom. Therefore, catalysis is required to lower the activation energy.

Experimental Protocols

Method A: Nickel-Catalyzed Amination (Recommended)

Best for: Amines, Anilines. High fidelity, avoids regioselectivity issues.

This protocol utilizes a Nickel(0) catalyst to perform an oxidative addition into the strong C(sp2)-F bond, a transformation that Palladium typically struggles with on unactivated substrates.

Reagents:

  • Substrate: 3-Fluoro-1,5-naphthyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 - 1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: DCyPF (1,1′-Bis(dicyclohexylphosphino)ferrocene) or dppf (10 mol%)

  • Base:

    
     (1.0 M in THF, 2.0 equiv) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Protocol:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (10 mol%) and Ligand (10 mol%). Add 1 mL of solvent and stir for 10 minutes to pre-complex.
    
  • Substrate Addition: Add 3-fluoro-1,5-naphthyridine (1.0 equiv) and the Amine nucleophile (1.2 equiv).

  • Base Addition: Add LiHMDS dropwise (if liquid) or solid base. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from glovebox and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Ni residues. Concentrate and purify via flash chromatography.

Validation Check:

  • Monitoring: LCMS should show consumption of the fluoro-starting material (M+H 149) and appearance of the amine adduct.

  • Control: If no product forms, switch ligand to PCy3 or IMes (NHC ligand) which are more electron-rich and facilitate oxidative addition into C-F bonds.

Method B: Photoredox-Catalyzed Substitution (Advanced)

Best for: O-Nucleophiles, weak amines, and mild conditions.

This method uses light energy to generate a radical cation intermediate, rendering the ring transiently "super-electrophilic" and allowing nucleophilic attack even at the deactivated C3 position.

Reagents:

  • Catalyst: Acridinium photocatalyst (e.g., Mes-Acr-Me+ ClO4-) (2-5 mol%)

  • Nucleophile: Alcohol or Amine (5-10 equiv)

  • Solvent: Acetonitrile or DMSO

  • Light Source: 450 nm Blue LED (10-20 W)

Protocol:

  • Preparation: Dissolve 3-fluoro-1,5-naphthyridine (0.2 mmol) and the photocatalyst (5 mol%) in degassed Acetonitrile (2 mL).

  • Nucleophile: Add the nucleophile (e.g., Methanol, Morpholine). If using an alcohol, no base is needed initially; for amines, add a mild base like 2,6-lutidine.

  • Irradiation: Irradiate with Blue LED at room temperature (fan cooling to maintain <30°C) for 24 hours.

  • Workup: Evaporate solvent. The residue often requires acidic workup or direct column chromatography.

Method C: Classical (Forcing Conditions)

Best for: Alkoxides (OMe, OEt) and Thiolates. NOT recommended for amines.

Warning: This method carries a high risk of side reactions (ring degradation or attack at C2).

Reagents:

  • Nucleophile: NaOMe or NaSMe (2.0 - 3.0 equiv)

  • Solvent: DMSO or NMP (Dry)

  • Temperature: 120°C - 150°C

Protocol:

  • Dissolve substrate in DMSO (0.5 M).

  • Add solid alkoxide in one portion.

  • Heat to 120°C. Monitor by HPLC every hour.

  • Critical Stop: If significant black tar forms or secondary peaks appear (C2-substitution), stop immediately. The C3-F bond is extremely stable; if it does not react within 4 hours at 120°C, it will not react cleanly via this pathway.

Data Summary & Troubleshooting

MethodTarget NucleophileSuccess RatePrimary Risk
Ni-Catalysis Amines (Primary/Secondary)High Catalyst deactivation (

sensitivity)
Photoredox Alcohols, EthersMedium-High Over-oxidation, solubility
Classical

Alkoxides, ThiolsLow Regioselectivity (C2 attack), Aryne formation
Pd-Catalysis AminesVery Low Pd fails to insert into C-F bond without specialized ligands

Troubleshooting Guide:

  • Issue: Recovery of starting material.

    • Cause: The C-F bond is too strong.

    • Fix: Switch to Method A (Ni-catalysis). Nickel is essential for C-F activation; Palladium is generally insufficient for aryl fluorides.

  • Issue: *Product mass

Method

reagents for functionalizing 8-bromo-3-fluoro-1,5-naphthyridine

Application Note: Chemoselective Functionalization Strategies for 8-Bromo-3-fluoro-1,5-naphthyridine Introduction & Structural Analysis The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization Strategies for 8-Bromo-3-fluoro-1,5-naphthyridine

Introduction & Structural Analysis

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K, ALK) and bioisosteres of quinolines. The specific derivative 8-bromo-3-fluoro-1,5-naphthyridine presents a unique opportunity for orthogonal functionalization.

Successful utilization of this scaffold relies on exploiting the electronic disparity between the C8-bromide and the C3-fluoride .

  • C8-Position (Reactive Handle): Located

    
     to the N5 nitrogen (para-like relationship). This position is electron-deficient, facilitating rapid oxidative addition with Palladium(0) and nucleophilic aromatic substitution (
    
    
    
    ).
  • C3-Position (Metabolic Blocker): Located

    
     to the N1 nitrogen. This position is electronically distinct and significantly less reactive. The C-F bond here is generally inert to standard cross-coupling conditions, serving as a stable moiety that modulates pKa and metabolic stability (blocking Phase I oxidation).
    
Reactivity Landscape

The following diagram illustrates the chemoselective logic governing the protocols in this guide.

ReactivityMap Scaffold 8-Bromo-3-fluoro- 1,5-naphthyridine C8 C8-Bromine (Reactive Center) Scaffold->C8 C3 C3-Fluorine (Stable Modulator) Scaffold->C3 Suzuki Suzuki-Miyaura (C-C Bond) C8->Suzuki Pd(0) Oxidative Addition Buchwald Buchwald-Hartwig (C-N Bond) C8->Buchwald Pd-Catalyzed Amination SNAr SNAr Displacement (Strong Nucleophiles) C8->SNAr Nu: Attack MetStab Metabolic Stability ( CYP450 Block) C3->MetStab Inert to Pd

Figure 1: Reactivity map highlighting the divergent behaviors of the C8 and C3 positions.

Protocol A: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)

The Suzuki coupling is the most reliable method for installing aryl, heteroaryl, or alkyl groups at C8. The electron-deficient nature of the naphthyridine ring facilitates the oxidative addition step, allowing the use of mild precatalysts.

Reagent Selection & Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate ferrocenyl ligand prevents

    
    -hydride elimination (relevant if coupling alkyl groups) and resists deactivation by the nitrogenous heterocycle.
    
  • Base: Cs₂CO₃ or K₂CO₃ . Cesium is preferred for sterically demanding boronic acids due to the "cesium effect" (solubility/counter-ion radius).

  • Solvent: 1,4-Dioxane/Water (4:1) . The aqueous component is critical for the transmetallation step involving the boronate species.

Step-by-Step Protocol
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge:

    • 8-bromo-3-fluoro-1,5-naphthyridine (1.0 equiv)[1]

    • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • Cs₂CO₃ (3.0 equiv)

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe to achieve a concentration of 0.1 M relative to the naphthyridine.

  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass: Product M+H).

    • Note: The starting material (Br) should disappear. If C3-F reacts (rare), you will see a mass shift corresponding to double addition, but this requires temperatures >120 °C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: C-N Bond Formation (Buchwald-Hartwig vs. SNAr)

Installing amines at C8 is a critical transformation for kinase inhibitor design (hinge-binding motif installation). Two pathways exist:

  • Buchwald-Hartwig: Required for anilines and electron-deficient amines.

  • Nucleophilic Aromatic Substitution (

    
    ):  Viable for primary aliphatic amines and alkoxides due to the electron-deficient naphthyridine core.
    
Decision Matrix
Nucleophile TypeRecommended MethodCatalyst/Reagents
Primary Alkyl Amine

(Thermal)
DIPEA, NMP, 100°C (Metal-Free)
Secondary Amine (Cyclic)

or Buchwald
DIPEA (Thermal) or Pd-PEPPSI-IPr
Aniline (Aryl Amine) Buchwald-HartwigPd₂(dba)₃ + Xantphos or BrettPhos
Amide/Sulfonamide Buchwald-HartwigPd(OAc)₂ + Xantphos + Cs₂CO₃
Protocol B1: Buchwald-Hartwig Amination (General)[4]
  • Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Xantphos is excellent for heterocycles, enforcing a wide bite angle that promotes reductive elimination.

  • Base: Cs₂CO₃ (Weak base prevents hydrolysis of the C3-F or sensitive functional groups).

Procedure:

  • Combine naphthyridine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a vial.

  • Purge with Argon. Add anhydrous 1,4-Dioxane (0.1 M).

  • Heat at 100 °C for 12–16 hours.

  • Checkpoint: If conversion is low, switch ligand to BrettPhos (specifically designed for difficult C-N couplings).

Protocol B2: Metal-Free (For Aliphatic Amines)

This method avoids heavy metals, ideal for early-stage scale-up.

  • Dissolve 8-bromo-3-fluoro-1,5-naphthyridine (1.0 equiv) in NMP or DMSO (0.2 M).

  • Add the aliphatic amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Heat to 100–120 °C in a sealed tube.

  • Monitoring: Reaction is usually complete within 2–6 hours.

  • Caution: Do not exceed 140 °C to avoid potential displacement of the C3-fluorine, although the C8-bromide is significantly more labile (approx. 100-fold rate difference).

Protocol C: Sonogashira Coupling (Alkynylation)

Useful for introducing rigid linkers.

  • Reagents: Terminal Alkyne, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Base/Solvent: Et₃N (Triethylamine) as both base and co-solvent, often mixed with THF or DMF.

  • Temperature: 60–80 °C.

  • Note: Deoxygenation is critical to prevent homocoupling of the alkyne (Glaser coupling).

Experimental Workflow Summary

The following flowchart guides the chemist through the decision-making process for functionalizing this specific scaffold.

Workflow Start Start: 8-Bromo-3-fluoro- 1,5-naphthyridine Target Select Target Moiety Start->Target Aryl Aryl/Heteroaryl Group Target->Aryl Amine Amino Group (-NR2) Target->Amine Alkyne Alkyne Group Target->Alkyne Suzuki Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Aryl->Suzuki CheckAmine Is Amine Aliphatic? Amine->CheckAmine Sono Sonogashira Pd/CuI, Et3N, 70°C Alkyne->Sono SNAr SNAr (Metal Free) NMP, DIPEA, 110°C CheckAmine->SNAr Yes Buchwald Buchwald Coupling Pd2(dba)3/Xantphos Cs2CO3, 100°C CheckAmine->Buchwald No (Aniline)

Figure 2: Decision tree for selecting the optimal functionalization pathway.

Safety & Handling

  • Reagent Toxicity: 1,5-naphthyridines are biologically active; handle as potential potent kinase inhibitors. Use standard PPE.

  • Palladium Residues: Ensure thorough scavenging of Pd (using SiliaMetS® Thiol or equivalent) if compounds are intended for biological assay, as trace Pd can give false positives.

  • Pressure:

    
     reactions in sealed tubes at 120 °C generate pressure. Use appropriate pressure-rated glassware and shields.
    

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC/Molecules, 2020. 2[1][3]

  • Buchwald, S. L. et al. "Buchwald–Hartwig amination: Evolution of catalyst systems." Wikipedia/Chemical Reviews, 2000-2024. 4

  • Suzuki, A. "The Suzuki Reaction: Conditions and Catalyst Evolution." Harvard Myers Group / Chemical Reviews, 1995. 5

  • MasterOrganicChemistry. "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity." MasterOrganicChemistry, 2018. 6

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Halogenated Naphthyridines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Naphthyridine Scaffolds and the Role of Palladium Catalysis The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Naphthyridine Scaffolds and the Role of Palladium Catalysis

The naphthyridine framework, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them crucial components in the drug discovery pipeline.[1][2] The functionalization of the naphthyridine core is a key step in the development of new therapeutic agents and advanced materials. However, the inherent electronic properties of the naphthyridine ring system can present unique challenges for traditional synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on halogenated naphthyridines. These reactions, which have revolutionized modern organic synthesis, offer a mild and efficient means to introduce a diverse array of functional groups onto the naphthyridine core. This guide provides an in-depth exploration of the most common palladium-catalyzed cross-coupling reactions applied to halogenated naphthyridines, including detailed experimental protocols, mechanistic insights, and a comparative analysis of various catalytic systems.

The Foundation: Understanding the Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product R-R' RedElim->Product

Figure 1: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated naphthyridine, forming a Pd(II) intermediate. The reactivity of the halide generally follows the trend: I > Br > Cl.

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands, base, and solvent plays a critical role in each of these steps, influencing the reaction rate, yield, and selectivity.

Key Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Naphthyridines

This section details the application of five major palladium-catalyzed cross-coupling reactions for the functionalization of halogenated naphthyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[3]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For less reactive chloro-naphthyridines, bulky and electron-rich phosphine ligands like SPhos and XPhos are often employed to facilitate the oxidative addition step.[1] For more reactive bromo- and iodo-naphthyridines, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.

  • Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,8-naphthyridine with Phenylboronic Acid

G A 1. Add 2-chloro-1,8-naphthyridine, phenylboronic acid, and K₂CO₃ to a Schlenk flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon). A->B C 3. Add Pd(PPh₃)₄ catalyst. B->C D 4. Add dioxane and water. C->D E 5. Heat the reaction mixture (e.g., 90 °C) and monitor by TLC or LC-MS. D->E F 6. Work-up: Extraction and purification by column chromatography. E->F

Figure 2: Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • To a Schlenk flask, add 2-chloro-1,8-naphthyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[4]

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-1,8-naphthyridine.

Halogenated NaphthyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-1,8-naphthyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901885[4]
3-Bromo-1,6-naphthyridine4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME801292[5]
4-Iodo-1,5-naphthyridine2-Thiopheneboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100695N/A
2,6-Dichloronaphthyridine(4-Fluorophenyl)boronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O1102478 (mono)[6]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the naphthyridine scaffold.[7][8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Solvent: Anhydrous and deoxygenated solvents like DMF, THF, or toluene are typically used to prevent catalyst deactivation and side reactions.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-1,6-naphthyridine with Phenylacetylene

G A 1. Add 3-bromo-1,6-naphthyridine, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with an inert gas. A->B C 3. Add anhydrous solvent (e.g., Et₃N/DMF). B->C D 4. Add phenylacetylene dropwise. C->D E 5. Heat the reaction mixture (e.g., 80 °C) and monitor. D->E F 6. Work-up: Quenching, extraction, and purification. E->F

Figure 3: A typical experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-1,6-naphthyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (5 mL) and DMF (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylethynyl)-1,6-naphthyridine.[10]

Halogenated NaphthyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-1,6-naphthyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80891[10]
2-Iodo-1,7-naphthyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHTHF60688N/A
4-Chloro-1,5-naphthyridine1-HexynePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1002475N/A
2,7-Dibromo-1,8-naphthyridineEthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIEt₃NToluene901282 (di)N/A
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the naphthyridine core.[11][12][13]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are essential for achieving high yields, especially with less reactive chloronaphthyridines.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1,5-naphthyridine with Morpholine

G A 1. Add 4-chloro-1,5-naphthyridine, NaOtBu to a Schlenk tube. B 2. Evacuate and backfill with an inert gas. A->B C 3. Add Pd₂(dba)₃ and XPhos ligand. B->C D 4. Add anhydrous toluene and morpholine. C->D E 5. Heat the reaction mixture (e.g., 100 °C) and monitor. D->E F 6. Work-up: Quenching, extraction, and purification. E->F

Figure 4: A general workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 4-chloro-1,5-naphthyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-(morpholino)-1,5-naphthyridine.

Halogenated NaphthyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-1,5-naphthyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001890N/A
2-Bromo-1,8-naphthyridineAnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1101285N/A
3-Iodo-1,6-naphthyridinePiperidine[Pd(allyl)Cl]₂ / DavePhosLHMDSTHF80693N/A
2,7-Dichloro-1,8-naphthyridinen-ButylaminePd(OAc)₂ / BrettPhosK₃PO₄t-AmylOH1202472 (mono)N/A
Heck Coupling: Vinylation of Halogenated Naphthyridines

The Heck reaction enables the coupling of halogenated naphthyridines with alkenes to form substituted vinylnaphthyridines.[15][16] This reaction is a powerful tool for extending the conjugation of the naphthyridine system.

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst, often in combination with a phosphine ligand like triphenylphosphine (PPh₃).

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are generally preferred.

Experimental Protocol: Heck Coupling of 2-Bromo-1,8-naphthyridine with Styrene

G A 1. Add 2-bromo-1,8-naphthyridine, Pd(OAc)₂, and PPh₃ to a sealable reaction tube. B 2. Add DMF, Et₃N, and styrene. A->B C 3. Seal the tube and heat the reaction mixture (e.g., 120 °C). B->C D 4. Monitor the reaction by GC-MS or LC-MS. C->D E 5. Work-up: Dilution, extraction, and purification. D->E

Figure 5: Experimental workflow for the Heck coupling reaction.

Step-by-Step Methodology:

  • In a sealable reaction tube, combine 2-bromo-1,8-naphthyridine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).

  • Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to give the desired 2-styryl-1,8-naphthyridine.[17]

Halogenated NaphthyridineAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-1,8-naphthyridineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1201880[17]
3-Iodo-1,6-naphthyridinen-Butyl acrylatePd(OAc)₂K₂CO₃NMP1001288[18]
4-Chloro-1,5-naphthyridineAcrylonitrilePd₂(dba)₃ / P(o-tol)₃NaOAcDMA1302465N/A
2,6-Dibromo-1,8-naphthyridineMethyl acrylatePdCl₂(PPh₃)₂Et₃NDMF1101675 (di)N/A
Stille Coupling: Utilizing Organotin Reagents

The Stille coupling involves the reaction of halogenated naphthyridines with organostannanes.[3][19][20] While organotin compounds are toxic and require careful handling, the Stille reaction is known for its tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts for the Stille coupling.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

  • Additives: In some cases, the addition of a copper(I) salt or lithium chloride can accelerate the reaction.

Experimental Protocol: Stille Coupling of 2-Iodo-1,7-naphthyridine with Vinyltributyltin

G A 1. Add 2-iodo-1,7-naphthyridine and Pd(PPh₃)₄ to a Schlenk flask. B 2. Evacuate and backfill with an inert gas. A->B C 3. Add anhydrous toluene and vinyltributyltin. B->C D 4. Heat the reaction mixture (e.g., 100 °C) and monitor. C->D E 5. Work-up: Quenching with KF, filtration, and purification. D->E

Figure 6: General workflow for a Stille coupling experiment.

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere, add 2-iodo-1,7-naphthyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (10 mL) followed by vinyltributyltin (1.2 mmol).

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, quench the reaction by adding a saturated aqueous solution of KF and stir for 1 hour.

  • Filter the mixture through Celite, and extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-vinyl-1,7-naphthyridine.

Halogenated NaphthyridineOrganostannaneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodo-1,7-naphthyridineVinyltributyltinPd(PPh₃)₄Toluene1001285N/A
3-Bromo-1,5-naphthyridine(Tributylstannyl)pyridinePdCl₂(AsPh₃)₂DMF1101678N/A
4-Triflyloxy-1,8-naphthyridineAllyltributyltinPd₂(dba)₃ / P(furyl)₃THF70890N/A
2,6-Dichloro-1,8-naphthyridineHexamethylditinPd(PPh₃)₄Xylene1302465 (mono)N/A

Regioselectivity in the Cross-Coupling of Dihalogenated Naphthyridines

The functionalization of di- or polyhalogenated naphthyridines presents an additional challenge of controlling regioselectivity. The outcome of the reaction is influenced by a combination of electronic and steric factors.

General Principles:

  • Electronic Effects: The position of the nitrogen atoms in the naphthyridine ring significantly influences the electron density at each carbon atom. Halogens at more electron-deficient positions are generally more reactive towards oxidative addition.

  • Steric Hindrance: Bulky ligands on the palladium catalyst and steric hindrance around the halogen atom on the naphthyridine ring can direct the coupling to less hindered positions.

  • Halogen Reactivity: The inherent reactivity of the halogens (I > Br > Cl) can be exploited for selective mono-functionalization.

For instance, in the case of 2,4-dichloropyridine, cross-coupling typically occurs preferentially at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond. Similar principles can be applied to dihalogenated naphthyridines, although the specific regioselectivity will depend on the isomer and the reaction conditions. For example, in a 2,4-dichloronaphthyridine, the C4 position is generally more activated towards nucleophilic attack and thus more reactive in palladium-catalyzed couplings. By carefully choosing the catalyst, ligand, and reaction conditions, it is often possible to achieve selective mono- or di-functionalization.

Synthesis of Halogenated Naphthyridine Precursors

The availability of the halogenated naphthyridine starting materials is a prerequisite for these cross-coupling reactions. Several methods exist for their synthesis, often starting from the corresponding hydroxynaphthyridines or aminonaphthyridines.

General Procedures:

  • From Hydroxynaphthyridines: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. Bromination can be performed with phosphorus oxybromide (POBr₃).

  • From Aminonaphthyridines: The Sandmeyer reaction can be employed to convert an amino group into a halogen via a diazonium salt intermediate.

  • Direct Halogenation: In some cases, direct halogenation of the naphthyridine ring is possible using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), although this method may lack regioselectivity.

Example Protocol: Synthesis of 2,4-Dichloro-1,8-naphthyridine

  • To 1,8-naphthyridine-2,4-diol (1.0 equiv.) is added phosphorus oxychloride (10 equiv.).

  • The mixture is heated at reflux for 4 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,4-dichloro-1,8-naphthyridine.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have proven to be an indispensable tool for the functionalization of halogenated naphthyridines, providing access to a vast chemical space of novel derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the key coupling methodologies, including detailed protocols and insights into the factors governing their success.

As the field continues to evolve, the development of more active and selective catalysts, particularly for the challenging coupling of chloro-naphthyridines, will remain a key area of research. Furthermore, the exploration of C-H activation methodologies on the naphthyridine core promises to offer even more direct and atom-economical routes to functionalized derivatives. The protocols and data presented herein serve as a valuable resource for researchers seeking to harness the power of palladium catalysis for the synthesis of novel and complex naphthyridine-based molecules.

References

Sources

Method

Application Note: High-Efficiency Synthesis of Biaryl Derivatives via 8-Bromo-3-fluoro-1,5-naphthyridine

Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and GPCR antagonists. The specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and GPCR antagonists. The specific derivative 8-bromo-3-fluoro-1,5-naphthyridine offers a unique orthogonal reactivity profile: the C8-bromine serves as an excellent handle for palladium-catalyzed cross-coupling, while the C3-fluorine remains available for subsequent nucleophilic aromatic substitution (


) or C-H activation.

This guide details the optimized protocols for generating biaryl derivatives from this scaffold. Unlike generic procedures, this note addresses the specific solubility and chelating challenges posed by the naphthyridine nitrogen atoms, ensuring high yields and reproducibility.

Strategic Analysis: Chemoselectivity & Mechanism[1]

To successfully manipulate 8-bromo-3-fluoro-1,5-naphthyridine, one must understand its electronic landscape. The 1,5-naphthyridine ring is electron-deficient, similar to pyridine.

  • Site A (C8-Br): Highly reactive toward oxidative addition with Pd(0). Located

    
     to the nitrogen, the C-Br bond is significantly weakened, facilitating rapid coupling.
    
  • Site B (C3-F): Generally inert to standard Suzuki conditions but susceptible to

    
     under forcing conditions. This orthogonality allows for sequential functionalization.
    
Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and potential side reactions (e.g., hydrodehalogenation).

ReactionPathway Start 8-Bromo-3-fluoro- 1,5-naphthyridine Pd_Complex Pd(0) Oxidative Addition Complex Start->Pd_Complex Pd(L)n, Heat Product 8-Aryl-3-fluoro- 1,5-naphthyridine (Target Biaryl) Pd_Complex->Product Ar-B(OH)2, Base Transmetallation Side_Prod 3-Fluoro-1,5- naphthyridine (Hydrodehalogenation) Pd_Complex->Side_Prod Beta-H Elimination or Protic Solvent (Slow) SNAr_Prod Displacement of F (Over-reaction) Product->SNAr_Prod Nucleophile High Temp (>120°C)

Figure 1: Chemoselective reaction pathway. The C8-Br bond reacts preferentially, preserving the C3-F bond for future diversity.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Suzuki-Miyaura)

Recommended for: Phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

This system utilizes Pd(dppf)Cl₂ , a robust catalyst that resists oxidation and prevents the non-specific binding of palladium to the naphthyridine nitrogens.

Reagents:

  • 8-bromo-3-fluoro-1,5-naphthyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the naphthyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) against a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS (Target Mass = MW_Substrate - Br + Ar).

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Note: Naphthyridines can be sticky. If an emulsion forms, filter the biphasic mixture through a pad of Celite.

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The product is typically UV-active at 254 nm.

Protocol B: The "Challenging Substrate" Method (Buchwald Precatalysts)

Recommended for: Sterically hindered (ortho-substituted) boronic acids or electron-deficient systems.

Reagents:

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or anhydrous THF.

Procedure Modifications: Use the same setup as Protocol A, but conduct the reaction at 100°C . The bulky biaryl phosphine ligands (XPhos/SPhos) facilitate oxidative addition across the hindered center and accelerate reductive elimination, preventing dehalogenation side products.

Data Presentation & Optimization Guide

The following table summarizes screening data for optimizing the coupling of 8-bromo-3-fluoro-1,5-naphthyridine with 4-methoxyphenylboronic acid.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8565Moderate conversion; catalyst oxidation observed.
2Pd(OAc)₂PPh₃K₂CO₃DMF10040Significant homocoupling of boronic acid.
3 Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 90 92 Optimal conditions. Clean profile.
4Pd₂(dba)₃XPhosK₃PO₄Toluene10088Excellent for hindered substrates; overkill for simple aryls.
5Pd/CNoneEt₃NEtOH80<10Heterogeneous catalysis failed (poisoning by N-heterocycle).
Diagnostic NMR Signals

Successful coupling is best validated by ¹H NMR.

  • Starting Material: The H-2 proton (adjacent to N and F) typically appears as a doublet around

    
     8.8–9.0 ppm (
    
    
    
    Hz).
  • Product: Look for the disappearance of the specific coupling pattern of the naphthyridine protons affected by the Br. The new aryl signals will integrate accordingly. The Fluorine signal in ¹⁹F NMR (typically

    
     -120 to -130 ppm) will shift slightly but remain present, confirming the F atom was not displaced.
    

Troubleshooting Decision Tree

Use this logic flow to resolve common synthetic issues.

Troubleshooting Start Issue Detected LowConv Low Conversion (SM Remaining) Start->LowConv Dehalo Dehalogenation (Br replaced by H) Start->Dehalo Proto Protodeboronation (Ar-B -> Ar-H) Start->Proto Sol_O2 Check O2 exclusion. Switch to Pd(dppf)Cl2. LowConv->Sol_O2 Cat. died? Sol_Cat Use Buchwald G2/G3 Catalysts. LowConv->Sol_Cat Steric hindrance? Sol_Temp Lower Temp to 60°C. Use Anhydrous Solvent. Dehalo->Sol_Temp Reaction too hot? Sol_Base Switch Base to Cs2CO3 or K3PO4. Proto->Sol_Base Base too weak?

Figure 2: Troubleshooting logic for Suzuki couplings on naphthyridine scaffolds.

References

  • Original Synthesis & Reactivity: Litvinov, V. P., et al.[2] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[3] PMC, 2020.

  • Suzuki Coupling on Naphthyridines: De Jonghe, S., et al. "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorganic Chemistry, 2021.[4]

  • General Suzuki Protocol (Organic Chemistry Portal): "Suzuki Coupling: Mechanism and Recent Literature." Organic Chemistry Portal.

  • Fluorine vs Bromine Reactivity: Smolecule Product Data. "8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine Reactivity Profile."

Sources

Application

Application Note: Solvent Selection for 1,5-Naphthyridine Coupling Reactions

This guide outlines the technical framework for solvent selection in 1,5-naphthyridine coupling reactions. It addresses the specific physicochemical challenges of this scaffold—namely, its poor solubility due to π-stacki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for solvent selection in 1,5-naphthyridine coupling reactions. It addresses the specific physicochemical challenges of this scaffold—namely, its poor solubility due to π-stacking and the propensity of its nitrogen atoms to poison palladium catalysts.

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor development (e.g., ALK5 inhibitors) but presents a "solubility-reactivity paradox" in cross-coupling reactions. Its planar, electron-deficient nature leads to strong intermolecular π-stacking, often rendering it insoluble in standard non-polar coupling solvents (toluene, ether). Conversely, the polar solvents required to dissolve it (DMF, DMAc) can stabilize catalyst resting states or complicate workup.

This guide provides a validated decision matrix for solvent selection, moving beyond trial-and-error to a mechanistic approach for Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Physicochemical Challenge

The Solubility Wall

Unlike quinolines or pyridines, 1,5-naphthyridines possess a high lattice energy.[1]

  • Standard Solvents (Toluene, THF): Often fail to dissolve the substrate, leading to heterogeneous "slurries" that suffer from slow kinetics and surface-catalyst deactivation.

  • Polar Aprotics (DMF, NMP): Excellent solubility but high boiling points make product isolation difficult. Furthermore, commercial DMF often contains dimethylamine impurities that can compete in amination reactions.

Catalyst Poisoning (The Chelate Effect)

The N1 and N5 nitrogens are competent σ-donors. In non-coordinating solvents (DCM, Toluene), the substrate itself can displace phosphine ligands from Palladium(0), forming inactive [Pd(substrate)2] complexes.

  • Solvent Mitigation: Protic co-solvents (n-Butanol, Water) or highly coordinating solvents (Dioxane) can competitively inhibit this "substrate poisoning" by solvating the nitrogen lone pairs or occupying open coordination sites on the metal transiently.

Solvent Selection Decision Matrix

The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on reaction type and substrate substitution pattern.

SolventSelection cluster_legend Key Factors Start START: 1,5-Naphthyridine Coupling ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald SolubilityCheck Is Substrate Soluble in Toluene/Dioxane? Suzuki->SolubilityCheck Check R-Groups Buchwald->SolubilityCheck Suzuki_Aq Use DMF : H2O (9:1) High Solubility Required SolubilityCheck->Suzuki_Aq No (Polar/H-bond subs) Suzuki_Green Use 2-MeTHF : H2O Green/Process Friendly SolubilityCheck->Suzuki_Green Yes (Alkyl/Aryl subs) Buchwald_Soluble Use Toluene (Anhydrous) Standard Protocol SolubilityCheck->Buchwald_Soluble Yes Buchwald_Insoluble Use 1,4-Dioxane or t-Amyl Alcohol High Temp / Solubility SolubilityCheck->Buchwald_Insoluble No Warning *DMF requires aqueous workup

Figure 1: Decision tree for solvent selection. Note that solubility is the primary gatekeeper for reaction efficiency in this scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Universal" Method)

Context: Best for polar 1,5-naphthyridine halides where solubility is the limiting factor. The use of DMF:n-Butanol or DMF:Water is superior to pure DMF because the protic component facilitates the transmetalation step of the boronic acid.

Reagents:

  • Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)

  • Base: K2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)

  • Solvent System: DMF : n-Butanol (9:1 v/v)[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the naphthyridine substrate, boronic acid, and base.

  • Solvent Addition: Add the DMF:n-Butanol mixture. The concentration should be 0.1 M to 0.2 M.

    • Why n-Butanol? It acts as a phase transfer agent and helps solubilize the inorganic base, creating a "pseudo-homogeneous" system that accelerates kinetics.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is detrimental to the electron-rich phosphine ligands.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

  • Reaction: Seal and heat to 100–120 °C for 2–4 hours.

    • Monitoring: Check LCMS.[1] If the reaction stalls, add 5% water to solubilize the boronate species further.

  • Workup: Cool to RT. Pour into water (5x reaction volume) to precipitate the product. Filter and wash with water/ethanol.

Protocol B: Buchwald-Hartwig Amination (The "High-Value" Method)

Context: Forming C-N bonds requires strictly anhydrous conditions to prevent hydrodehalogenation. Toluene is preferred, but 1,4-Dioxane is the rescue solvent for insoluble naphthyridines.

Reagents:

  • Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XantPhos (for rigid backbone) or BrettPhos (for primary amines) (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate vial, mix Pd2(dba)3, Ligand, and 1 mL of Dioxane. Stir at RT for 5 mins to form the active L-Pd(0) species.

    • Why? Naphthyridines can bind Pd precursors before the ligand does. Pre-forming the catalyst ensures the ligand is bound.

  • Main Mix: In the reaction vessel, combine substrate, amine, and base.

  • Combine: Transfer the catalyst solution to the reaction vessel via syringe. Rinse with remaining Dioxane to reach 0.15 M concentration.

  • Reaction: Heat to 100 °C .

    • Note: If using NaOtBu, keep temp < 80 °C initially to avoid base-mediated decomposition.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Comparative Data: Solvent Performance

Solvent SystemBoiling PointSolubility (1,5-Naphthyridine)Reaction RateWorkup DifficultyRecommended Use
Toluene 110 °CPoorSlow (Heterogeneous)LowOnly for lipophilic derivatives
THF 66 °CModerateModerateLowLow-temp couplings (<65°C)
1,4-Dioxane 101 °CGoodHigh ModerateBuchwald / General Purpose
DMF / n-BuOH >150 °CExcellent High High (High BP)Suzuki / Difficult Substrates
2-MeTHF 80 °CModerateModerateLowGreen Chemistry Alternative

Troubleshooting Guide

Issue: "Black Metal" Formation (Catalyst Decomposition)

  • Cause: The 1,5-naphthyridine nitrogen atoms are displacing the ligand, causing Pd aggregation.

  • Solution: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to a bidentate ligand (e.g., XantPhos, dppf) which is harder to displace than monodentate ligands like PPh3.

Issue: Low Conversion / Starting Material Recovery

  • Cause: Substrate is not in solution at the reaction temperature.

  • Solution: Switch from Toluene to Dioxane or DMF. Increase temperature to 120 °C. Ensure the base (Cs2CO3) is finely ground.

Issue: Hydrodehalogenation (Ar-Cl


 Ar-H) 
  • Cause: Common in Buchwald reactions with alcoholic solvents or traces of water.

  • Solution: Ensure strict anhydrous conditions. Switch from alcohol-containing mixtures to pure Dioxane.

References

  • National Institutes of Health (NIH). (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • RHHZ. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. (Applied to 1,5-systems). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 8-bromo-3-fluoro-1,5-naphthyridine synthesis

This guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2). The protocol focuses on the Gould-Jacobs reaction , the most ro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2). The protocol focuses on the Gould-Jacobs reaction , the most robust industrial route for this scaffold, while addressing specific regiochemical and yield-limiting challenges.

Part 1: Core Directive - The Synthesis Strategy

Target Molecule: 8-bromo-3-fluoro-1,5-naphthyridine Symmetry Note: Due to the centrosymmetric nature of the 1,5-naphthyridine core, 8-bromo-3-fluoro-1,5-naphthyridine is identical to 4-bromo-7-fluoro-1,5-naphthyridine . The protocol below synthesizes the 4-bromo-7-fluoro isomer, which is the same chemical entity.

The Validated Pathway: Modified Gould-Jacobs

Direct halogenation of the naphthyridine core is non-selective. The highest-yield strategy involves constructing the ring system with the fluorine already in place, followed by functional group interconversion to install the bromine.

Workflow Summary:

  • Condensation: 5-Fluoropyridin-3-amine + EMME

    
     Enamine.
    
  • Cyclization: Thermal closure to 7-fluoro-1,5-naphthyridin-4-one ester.

  • Saponification/Decarboxylation: Removal of the ester to yield the core ketone.

  • Aromatization/Bromination: Conversion of the ketone (tautomer of phenol) to bromide using POBr

    
    .
    

Part 2: Technical Guide & Troubleshooting

Phase 1: Condensation & Cyclization (The Critical Step)

Protocol: React 5-fluoropyridin-3-amine with diethyl ethoxymethylenemalonate (EMME) .

  • Standard: Reflux in ethanol.[1]

  • Optimized: Run neat (no solvent) at 110°C for 2 hours to drive the equilibrium by distilling off ethanol.

The Bottleneck: The subsequent cyclization to form the naphthyridine ring requires extreme heat (~250°C) and often suffers from "tarring" (polymerization), leading to yields <30%.

User Question: “My reaction mixture turns into a black tar during cyclization. How do I prevent this?”

Technical Insight: This is caused by high local concentrations of the intermediate enamine undergoing intermolecular polymerization rather than intramolecular cyclization.

Corrective Action (The "High Dilution" Technique):

  • Solvent Choice: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). It boils at ~258°C, providing the necessary activation energy.

  • Addition Rate: Do not dump the starting material into the hot solvent. Dissolve your enamine in a small amount of warm Dowtherm A, then add it dropwise to a large volume of vigorously boiling Dowtherm A over 30–60 minutes.

  • Result: This maintains a low instantaneous concentration, favoring the unimolecular cyclization (Ring Closure) over bimolecular polymerization.

Phase 2: Decarboxylation[2][3]

User Question: “I am losing significant mass during the saponification/decarboxylation step. The acid precipitates but doesn't decarboxylate fully.”

Technical Insight: Naphthyridine carboxylic acids are zwitterionic and highly insoluble. Incomplete decarboxylation is common if the temperature is too low.

Protocol Optimization:

  • Saponification: Reflux the ester in 10% NaOH until clear (hydrolysis). Acidify to pH 3-4 to precipitate the acid. Dry thoroughly.

  • One-Pot Decarboxylation: Suspend the dry acid in Quinoline with a catalytic amount of Copper powder . Heat to 220°C. The quinoline acts as a high-boiling base that facilitates proton transfer, while copper stabilizes the transition state.

    • Alternative: If avoiding Quinoline, use Dowtherm A again at 250°C.

Phase 3: Bromination (Functionalization)

User Question: “The conversion of the hydroxyl group to bromine using POBr


 is stalling at 60%.”

Technical Insight: The 1,5-naphthyridine nitrogens can complex with the Lewis acidic phosphorus, deactivating the reagent.

Corrective Action:

  • Base Catalyst: Add N,N-Dimethylaniline (1.0 equiv) to the reaction mixture. It acts as a proton scavenger and activates the POBr

    
    .
    
  • Anhydrous Conditions: POBr

    
     is extremely moisture-sensitive. Ensure the starting pyridone is dried under high vacuum (P
    
    
    
    O
    
    
    desiccator) for 12 hours before reaction.
  • Workup: Quench onto ice/NaHCO

    
     carefully. Do not allow the aqueous phase to become acidic, as the product will protonate and stay in the water layer, killing your extraction yield.
    

Part 3: Visualization

Figure 1: Reaction Logic & Regiochemistry

This diagram illustrates the flow from starting material to target, highlighting the symmetry that confirms the identity of the product.

G cluster_symmetry Symmetry Check SM 5-fluoropyridin-3-amine (Start) Enamine Enamine Intermediate SM->Enamine EMME, 110°C (Neat) Cyclized 7-fluoro-4-hydroxy- 1,5-naphthyridine-3-ester Enamine->Cyclized Dowtherm A, 250°C (High Dilution) Acid Carboxylic Acid Cyclized->Acid NaOH; then HCl Ketone 7-fluoro-1,5-naphthyridin-4-one (Tautomer of 4-OH) Acid->Ketone Quinoline/Cu, 220°C (Decarboxylation) Target 8-bromo-3-fluoro-1,5-naphthyridine (Target) Ketone->Target POBr3, DMF/DMA (Bromination) Note Due to C2h symmetry: 4-bromo-7-fluoro = 8-bromo-3-fluoro

Caption: Synthesis pathway via the Gould-Jacobs reaction. Note the symmetry equivalence of the 4,7-substituted intermediate to the 3,8-substituted target.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Step Which Step? Start->Step Cyclization Cyclization (Ring Closure) Step->Cyclization Step 2 Bromination Bromination (POBr3) Step->Bromination Step 4 Tar Black Tar Formation? Cyclization->Tar Dilution Increase Dilution (Dropwise addn) Tar->Dilution Yes Temp Check Temp (Must be >245°C) Tar->Temp No Incomplete Incomplete Conv? Bromination->Incomplete Dry Dry SM (High Vac) Incomplete->Dry Moisture Issue Base Add DMA (Catalyst) Incomplete->Base Reactivity Issue

Caption: Decision matrix for diagnosing yield loss at critical bottlenecks.

Part 4: Quantitative Data Summary

Reaction StepTypical YieldOptimized YieldKey Critical Parameter
Condensation 70-80%90-95% Run neat (solvent-free) to drive equilibrium.
Cyclization 20-40%60-75% High dilution addition to Dowtherm A at 255°C.
Decarboxylation 50-60%80-85% Use Quinoline/Cu powder; ensure complete drying of acid.
Bromination 40-50%75-80% Anhydrous reagents; addition of N,N-dimethylaniline.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2][3] Link (Foundational method for naphthyridine synthesis).

  • BenchChem. "Optimization of reaction conditions for quinolone synthesis." Link (Specifics on Dowtherm A and high-temperature cyclization).

  • ChemicalBook. "8-bromo-3-fluoro-1,5-naphthyridine Product Entry (CAS 1437790-07-2)." Link (Commercial validation of the target molecule).

  • Paudler, W. W., & Kress, T. J. (1967).[4] "Naphthyridine chemistry. IX. Bromination and amination of the 1,X-naphthyridines." The Journal of Organic Chemistry. Link (Regioselectivity of bromination in naphthyridines).

  • Leshchinskaya, E., et al. (2019). "Synthesis of Heterocyclic Fused [1,5]naphthyridines." Proceedings. Link (Modern applications of the 1,5-naphthyridine scaffold).

Sources

Optimization

overcoming regioselectivity issues in naphthyridine halogenation

Welcome to the technical support center for naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the regioselective halogenation of naphthyridine scaffolds. Naphthyridines are a critical class of N-heterocycles in medicinal chemistry, and the precise installation of a halogen atom is a key step for further diversification via cross-coupling reactions.[1][2]

However, the inherent electronic properties of the naphthyridine core present significant challenges to achieving high regioselectivity in electrophilic halogenation reactions. This resource provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles.

Section 1: Troubleshooting & FAQs

This section addresses the most common issues encountered during naphthyridine halogenation in a practical question-and-answer format.

FAQ 1: Why is my direct electrophilic halogenation of an unsubstituted naphthyridine giving a mixture of regioisomers?

Answer: This is the most fundamental challenge in naphthyridine chemistry. The poor regioselectivity stems from the electronic nature of the bicyclic system.

  • Electronic Deactivation: Similar to pyridine, the two nitrogen atoms in the naphthyridine core are electron-withdrawing.[3] This deactivates the entire ring system towards electrophilic aromatic substitution (EAS). Consequently, forcing conditions (high temperatures, strong Lewis acids) are often required, which can decrease selectivity by providing enough energy to overcome the small activation barriers between different positions.[3][4]

  • Subtle Electronic Differences: While the nitrogen atoms direct electrophilic attack away from the alpha and gamma positions relative to them, the remaining positions often have very similar electron densities and nucleophilicity. This results in the electrophile (e.g., Br+) attacking multiple sites at comparable rates, leading to a mixture of products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can sometimes favor the kinetically controlled product, potentially improving the regioisomeric ratio.[5]

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[5] Screen a range of solvents from nonpolar (e.g., Dichloromethane, 1,2-Dichloroethane) to polar aprotic (e.g., Acetonitrile, DMF).

  • Lewis Acid Screening: While strong Lewis acids can sometimes decrease selectivity, a milder or different Lewis acid (e.g., ZnCl₂, FeBr₃, AlCl₃) might modulate the reactivity of the halogenating agent in a beneficial way.

FAQ 2: I am attempting a direct bromination with Br₂ and getting a complex mixture or decomposition. What's happening?

Answer: The combination of an electron-deficient substrate and a highly reactive electrophile like elemental bromine can lead to several problems.

  • Over-Reactivity: Despite the deactivated ring, Br₂ is a powerful electrophile, and reactions can be difficult to control, leading to di- or tri-brominated products.

  • N-Complexation: The nitrogen lone pairs can coordinate to the electrophile or Lewis acid, leading to complex formation, substrate deactivation, or even decomposition under harsh conditions.

  • Radical Pathways: At higher temperatures or under UV light, halogenation can proceed via a radical chain mechanism, which has different selectivity rules and can lead to a complex product profile.[6]

Troubleshooting Steps:

  • Switch to a Milder Brominating Agent: Use N-Bromosuccinimide (NBS) instead of Br₂. NBS provides a low, steady-state concentration of Br₂ and is generally more selective and easier to handle.

  • Protect the Nitrogens: In some cases, forming the N-oxide of one or both nitrogen atoms can change the substitution pattern. N-oxides can activate the ring for electrophilic substitution at specific positions.[7][8]

  • Consider a Metal-Free Protocol: Methods using oxone-halide combinations can provide a controlled generation of the active halogenating species, improving selectivity.[9]

FAQ 3: My substrate has existing functional groups. How can I achieve halogenation at a specific C-H bond without touching other positions?

Answer: This is where substrate-controlled and catalyst-controlled methods become essential. Direct electrophilic substitution is unlikely to provide the selectivity you need.

  • Directed Ortho-Metalation (DoM): If your substrate has a directing metalating group (DMG) such as an amide, carboxylic acid, or picolinamide, you can use a strong, non-nucleophilic base (like LDA or TMPMgCl·LiCl) to selectively deprotonate the ortho position.[10] Quenching this lithiated or magnesiated intermediate with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) will install the halogen at that specific position.[10]

  • Transition Metal-Catalyzed C-H Activation: This is a powerful modern strategy. A directing group on your substrate coordinates to a transition metal catalyst (commonly Palladium or Rhodium), which then selectively activates a nearby C-H bond.[8][11][12] The halogen is then delivered from an oxidant like an N-halosuccinimide. This approach offers excellent regiocontrol that is dictated by the directing group.[12]

The following workflow can help guide your decision-making process when faced with poor regioselectivity.

G cluster_0 Strategy Selection cluster_1 Direct Method Optimization cluster_2 Advanced Method Selection start Start: Poor Regioselectivity in Naphthyridine Halogenation direct_electrophilic Direct Electrophilic Substitution? start->direct_electrophilic advanced_methods Substrate Amenable to Advanced Methods? start->advanced_methods direct_electrophilic->advanced_methods No Improvement temp Adjust Temperature (e.g., -78°C to 0°C) direct_electrophilic->temp Yes directing_group Can a Directing Group be installed? advanced_methods->directing_group Yes end_reassess Reassess Strategy/ Consider Derivatization advanced_methods->end_reassess No solvent Screen Solvents (Polarity, Coordinating Ability) temp->solvent reagent Change Halogenating Agent (e.g., Br2 -> NBS) solvent->reagent end_success Success: High Regioselectivity Achieved reagent->end_success metalation Directed Ortho-Metalation (DoM) directing_group->metalation Yes ch_activation Transition-Metal Catalyzed C-H Activation directing_group->ch_activation Yes metalation->end_success ch_activation->end_success

Caption: Troubleshooting workflow for regioselectivity issues.

Section 2: Key Strategies & Mechanistic Insights

To make informed decisions, it is crucial to understand the mechanisms behind different regioselective strategies.

Strategy 1: Directed C-H Activation

This strategy relies on the installation of a functional group that acts as an internal ligand, directing a transition metal catalyst to a specific C-H bond, typically in the ortho position.[8]

G cluster_0 Directed C-H Halogenation Cycle A Substrate with Directing Group (DG) B Coordination to Metal Catalyst (e.g., Pd) A->B + Pd(II) C C-H Activation/ Cyclometalation B->C - H+ D Oxidative Addition of Halogen Source (X-Y) C->D + NXS E Reductive Elimination D->E F Halogenated Product E->F - Pd(II) F->A Catalyst Regeneration

Caption: Simplified catalytic cycle for directed C-H halogenation.

This method is exceptionally powerful for late-stage functionalization of complex molecules where traditional EAS methods would fail. The regioselectivity is almost entirely controlled by the placement of the directing group.

Strategy 2: Halogen Dance and Directed Metalation

For certain bromo-naphthyridines, a "halogen dance" rearrangement can occur under the influence of a strong base, where the bromine migrates to a more thermodynamically stable position.[10] More controllably, a directed ortho-metalation (DoM) can be used. In this approach, a directing group facilitates the deprotonation of the adjacent C-H bond, creating a nucleophilic carbon center that can then be trapped with an electrophilic halogen source.

Key Considerations for DoM:

  • Base Selection: Bulky, non-nucleophilic amide bases like Lithium Diisopropylamide (LDA) or Turbo-Grignard reagents (e.g., TMPMgCl·LiCl) are essential to prevent nucleophilic addition to the naphthyridine ring.[10]

  • Temperature: These reactions must be performed at low temperatures (typically -78 °C to -40 °C) to prevent side reactions and decomposition of the organometallic intermediate.

Quantitative Comparison of Halogenating Agents

The choice of halogenating agent and conditions can significantly impact yield and selectivity. The table below provides a general comparison for a hypothetical activated naphthyridine system.

Halogenating AgentTypical ConditionsRelative ReactivityCommon Selectivity Issues
Br₂ / Lewis Acid CH₂Cl₂, 0 °C to RTHighOver-halogenation, low regioselectivity
NBS MeCN or DMF, 50-80 °CModerateCan still give mixtures with unactivated substrates
NCS Acetic Acid, 80 °CModerate-LowGenerally less reactive than NBS
I₂ / Oxidant H₂SO₄/H₂O₂, RTModerateRequires an oxidizing agent (e.g., H₂O₂)
Pd(OAc)₂ / NXS Acetic Acid, 100 °CCatalyst-DependentRequires a suitable directing group for high selectivity[12]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common regioselective halogenation procedures.

Protocol 1: Palladium-Catalyzed Directed C-H Bromination

This protocol is adapted from methodologies for directed C-H halogenation of arenes and heterocycles.[12] It assumes the substrate already contains a suitable directing group (e.g., a picolinamide).

Materials:

  • Naphthyridine substrate with directing group (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Anhydrous Acetic Acid (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the naphthyridine substrate (1.0 equiv) and Pd(OAc)₂ (0.1 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous acetic acid via syringe to achieve a concentration of approximately 0.1 M.

  • Add N-Bromosuccinimide (1.2 equiv) to the mixture in one portion.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired regioselectively brominated product.

Protocol 2: Directed Ortho-Metalation and Iodination

This protocol is based on the principles of directed metalation of functionalized bromo-heterocycles.[10]

Materials:

  • Naphthyridine substrate with directing group (e.g., amide) (1.0 equiv)

  • TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF)

  • Iodine (I₂) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the naphthyridine substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous THF to a concentration of 0.2 M.

  • Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Slowly add TMPMgCl·LiCl (1.1 equiv) dropwise via syringe over 15 minutes. The formation of the magnesiated species may be accompanied by a color change.

  • Stir the mixture at -40 °C for 1 hour to ensure complete metalation.

  • In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.

  • Add the solution of iodine dropwise to the reaction mixture at -40 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the target iodinated naphthyridine.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

  • G. R. Newkome, W. W. Paudler, "Contemporary Heterocyclic Chemistry: Syntheses, Reactions, and Applications," John Wiley & Sons, 1982. [URL: https://www.wiley.
  • L. de Lescure, J. Levy, B. Boyle, R. S. Paton, A. McNally, "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation," Abstracts of Papers of the American Chemical Society, 2019. [URL: https://www.acs.
  • A. F. M. M. Rahman, M. A. Ali, M. A. K. Yousuf, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/11/3306]
  • T. G. E. Walspurger, J. A. Ellman, "Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones," Journal of the American Chemical Society, 2013. [URL: https://pubs.acs.org/doi/10.1021/ja405140f]
  • A. A. Fadda, "Advances in the Chemistry of Naphthyridines," in Progress in Heterocyclic Chemistry, vol. 28, H. Suschitzky and G. W. Gribble, Eds., Elsevier, 2016, pp. 1-53. [URL: https://www.sciencedirect.com/bookseries/progress-in-heterocyclic-chemistry]
  • S. S. Chavan, S. B. Kamble, "C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies," Organic Chemistry Frontiers, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00647a]
  • BenchChem Technical Support Team, "Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes," BenchChem, 2025. [URL: https://www.benchchem.com/technical-center/poor-regioselectivity-in-reactions-of-unsymmetrical-dienes]
  • S. C. S. Ra, "The primary strategies for C−H halogenation," ResearchGate, 2017. [URL: https://www.researchgate.
  • M. W. L. T. van den Heuvel, et al., "Functionalization of 4-bromobenzo[c][3][5]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids," Beilstein Journal of Organic Chemistry, 2019. [URL: https://www.beilstein-journals.org/bjoc/articles/15/222]

  • LibreTexts Chemistry, "The Mechanism of Halogenation," 2019. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/04%3A_Cycloalkanes_and_Their_Stereochemistry/4.
  • S. Thareja, et al., "Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential," Scientific Reports, 2023. [URL: https://www.
  • M. Kondrashov, D. Provost, O. F. Wendt, "Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine," Dalton Transactions, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c5dt04068j]
  • Wikipedia, "Electrophilic aromatic directing groups," 2023. [URL: https://en.wikipedia.
  • A. Kumar, et al., "Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights," Organic & Biomolecular Chemistry, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00931a]
  • A. F. M. M. Rahman, M. A. Ali, M. A. K. Yousuf, "Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives," ResearchGate, 2021. [URL: https://www.researchgate.
  • A. McNally, et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7558a20412599d190240d]
  • D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford, "A Simple Catalytic Method for the Regioselective Halogenation of Arenes," Organic Letters, 2006. [URL: https://pubs.acs.org/doi/10.1021/ol060747f]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles

The following technical guide is structured as a Tier-3 Support Resource for the Suzuki-Miyaura Coupling (SMC) of Electron-Deficient Heterocycles . Triage: The "Emergency Room" Before altering your reaction parameters, d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Suzuki-Miyaura Coupling (SMC) of Electron-Deficient Heterocycles .

Triage: The "Emergency Room"

Before altering your reaction parameters, determine if your failure mode fits the "Deficient-Deficient" profile. This specific class of Suzuki coupling (e.g., Pyridine-Pyridine, Pyrimidine-Oxazole) fails due to two distinct, often simultaneous mechanisms: Rapid Protodeboronation and Catalyst Sequestration .

Diagnostic Checklist
  • Substrate A: Is your halide an electron-deficient heterocycle (e.g., 2-chloropyridine, chloropyrimidine)?

  • Substrate B: Is your boronic acid/ester also electron-deficient (e.g., 2-pyridyl boronic acid, fluorinated aryl boronate)?

  • Symptom: Does LCMS show rapid disappearance of the boronic acid, formation of the de-borylated parent heterocycle (Ar-H), and unreacted aryl halide?

  • Catalyst: Are you using Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂?

If you answered YES to these, stop your current protocol. You are fighting a kinetic war you cannot win with standard conditions. Proceed to Module 1 .

Module 1: The Protodeboronation Crisis

The Issue: Electron-deficient boronic acids (especially 2-heteroaryl variants) are kinetically unstable.[1] The presence of electron-withdrawing groups (EWGs) stabilizes the intermediate anion formed during hydrolysis, leading to rapid C-B bond cleavage (Protodeboronation) before the slow Transmetallation step can occur.

The Mechanism of Failure

Under basic aqueous conditions (standard Suzuki), the boronic acid forms a boronate "ate" complex. For electron-rich substrates, this "ate" complex transmetallates to Palladium. For electron-deficient substrates, this complex is prone to protonolysis by water.

Protodeboronation Figure 1: Kinetic competition between productive Transmetallation and destructive Protodeboronation. BoronicAcid Boronic Acid (Ar-B(OH)2) BoronateAte Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->BoronateAte + OH- Transmetallation Transmetallation (Productive) BoronateAte->Transmetallation Slow (k_trans) Protodeboronation Protodeboronation (Destructive) BoronateAte->Protodeboronation Fast (k_proto) if Ar is E-Deficient Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Transmetallation Product Cross-Coupled Product (Ar-Ar') Transmetallation->Product ArH De-borylated Byproduct (Ar-H) Protodeboronation->ArH + H2O

The Solution: "Slow Release" Strategy

To win this race, you must keep the concentration of the reactive free boronic acid low, releasing it only as fast as the catalyst can consume it.

Recommended Reagents:

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are stable to hydrolysis. They slowly hydrolyze in the presence of mild aqueous base (K₃PO₄) to release the active species.

  • Organotrifluoroborates (R-BF₃K): Molander salts are air-stable and hydrolyze slowly in the presence of base/water.

Module 2: Catalyst Deactivation (The "Heterocycle Trap")

The Issue: Electron-deficient heterocycles (pyridines, triazines) possess basic nitrogens that are excellent σ-donors. These nitrogens displace phosphine ligands on the Palladium center, forming stable, inactive Pd(L)(Heterocycle)Cl complexes. This shuts down the catalytic cycle.

The Solution: Ligand Sterics. You must use bulky, electron-rich ligands that sterically prevent the heterocycle from binding to the Palladium center while simultaneously facilitating oxidative addition into the unreactive C-Cl bond.

Ligand Selection Matrix
Ligand ClassExamplesSuitability for E-Deficient HeterocyclesMechanism of Action
Triphenylphosphine PPh₃POOR Low steric bulk; easily displaced by pyridine N.
Bidentate dppf, dppeMODERATE Good stability, but often too slow for deactivated chlorides.
Buchwald (Dialkylbiaryl) XPhos, SPhos, RuPhos EXCELLENT High steric bulk prevents N-coordination; electron-rich P accelerates Oxidative Addition.
NHC PEPPSI-IPrGOOD Extremely strong sigma donation; "throw-away" pyridine ligand ensures activation.

Module 3: The "Gold Standard" Protocol

Do not rely on in-situ catalyst generation (e.g., mixing Pd(OAc)₂ + Ligand). This is irreproducible and often leads to an induction period where your unstable boronic acid decomposes.

Use Pre-formed Precatalysts (G3/G4). Why? They contain the active Pd(0)-Ligand species in a 1:1 ratio and activate immediately upon exposure to base.

Protocol: The "Rescue" Method (XPhos Pd G4)

Use this protocol when standard conditions fail for heteroaryl-heteroaryl couplings.

Reagents:

  • Halide: 1.0 equiv (Heteroaryl Chloride)

  • Boron Source: 1.2 – 1.5 equiv (MIDA Boronate OR Boronic Acid if MIDA unavailable)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: The water is critical for MIDA hydrolysis but must be controlled.

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Charge Solids: Add Halide, Boron source, XPhos Pd G4, and K₃PO₄ to a vial equipped with a stir bar.

  • De-gas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling.[1][2][3]

  • Add Solvent: Add sparged (degassed) Dioxane and Water via syringe.

  • Heat: Place in a pre-heated block. Stir vigorously (1000 rpm).

    • Tip: If using MIDA boronates, the reaction may look like a suspension initially. As MIDA hydrolyzes, the mixture often clears.

  • Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but halide remains, add a second portion of boronic acid (0.5 equiv).

Workflow Figure 2: Troubleshooting logic flow for optimizing Suzuki coupling. Start Start: Reaction Setup Choice Is Boronate Unstable? Start->Choice Standard Standard Protocol: Boronic Acid + Base Choice->Standard No Rescue Rescue Protocol: MIDA Boronate + K3PO4 Choice->Rescue Yes (2-Py, etc.) Solvent Solvent: Dioxane/H2O (4:1) Standard->Solvent Rescue->Solvent Catalyst Catalyst: XPhos Pd G4 (Precatalyst) Solvent->Catalyst Run Run at 60-80°C Catalyst->Run Check LCMS Check @ 1hr Run->Check Success Success: Isolate Check->Success Product > 90% Fail_Decomp Fail: Protodeboronation (Ar-H formed) Check->Fail_Decomp SM Halide + Ar-H Fail_Stall Fail: No Reaction (Catalyst Poisoning) Check->Fail_Stall SM Halide + SM Boron Action_Slow Action: Switch to Molander Salt (BF3K) Fail_Decomp->Action_Slow Action_Ligand Action: Switch Ligand to PEPPSI-IPr Fail_Stall->Action_Ligand

FAQ & Troubleshooting Guide

Q: Why XPhos? Can I use SPhos? A: Yes. SPhos is also excellent for heteroaryl couplings. However, XPhos is generally preferred for aryl chlorides and sulfonates due to its superior ability to facilitate oxidative addition. If your substrate is sterically hindered (ortho-substituted), switch to SPhos or RuPhos .

Q: My reaction turns black immediately. Is this bad? A: "Pd Black" precipitation indicates catalyst decomposition (formation of bulk Pd(0) metal). This means your ligand is dissociating, or you don't have enough ligand to stabilize the Pd(0).

  • Fix: Switch to a G3/G4 precatalyst (which guarantees 1:1 L:Pd ratio) or increase the ligand loading if generating in-situ.

Q: Can I use anhydrous conditions to stop protodeboronation? A: Yes, but it's tricky. Boronic acids need water (or a base that generates water/hydroxide) to form the reactive boronate species.[4]

  • Alternative: Use CsF (Cesium Fluoride) in anhydrous Dioxane or Toluene. The fluoride anion activates the boronic acid without requiring water, bypassing the hydrolysis pathway. This is effective for extremely sensitive substrates like polyfluorophenyl boronic acids.

Q: I see significant homocoupling (Ar-Ar). A: This is an oxidative process driven by oxygen.[2]

  • Fix: Your degassing was insufficient. Do not just bubble nitrogen; use the freeze-pump-thaw method or sparge vigorously for >15 mins. Also, ensure you are not using a large excess of oxidant (like Cu salts) if they aren't required.

References

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link

  • MIDA Boronates (Slow Release)

    • Knapp, D. M., et al. (2009).[5] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science. Link

  • Organotrifluoroborates

    • Molander, G. A., & Ellis, N. (2007).[6][7] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[6] Accounts of Chemical Research. Link

  • Anhydrous Fluoride Activation

    • Wright, S. W., et al. (1994). "Fluoride-mediated Suzuki coupling."[8] Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Palladium Removal from Naphthyridine Scaffolds

Current Status: Operational Ticket ID: PD-NAPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division The "Naphthyridine Challenge": Why is this difficult? Welcome to the technical support port...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PD-NAPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Naphthyridine Challenge": Why is this difficult?

Welcome to the technical support portal. If you are here, you are likely facing a stubborn palladium (Pd) impurity that refuses to drop below ICH Q3D limits (<10 ppm).

The Core Issue: Naphthyridines are not passive substrates. They are bidentate or monodentate ligands . The nitrogen atoms in the naphthyridine ring (typically N1 and N5, or N1 and N8 depending on the isomer) possess lone pairs that coordinate strongly to Palladium species (Pd(II)).

Unlike simple aromatics where Pd is merely physically entrained, in your system, the Pd is chemically bound to your product. Standard washes (water/brine) or simple recrystallization often fail because the Product-Pd complex co-crystallizes or partitions into the organic phase together.

Diagnostic & Decision Matrix

Before selecting a protocol, you must categorize your impurity profile. Use the decision tree below to select the correct workflow.

Workflow Selector (Visualization)

Pd_Removal_Decision_Tree Start Initial Pd Level Assessment HighLoad > 1000 ppm (Visible Black/Brown) Start->HighLoad MedLoad 50 - 1000 ppm (Slight Color) Start->MedLoad LowLoad < 50 ppm (Near Spec) Start->LowLoad Extraction Method A: Reactive Extraction (NAC / TMT) HighLoad->Extraction Bulk Removal Scavenger Method B: Silica Scavengers (Thiol / Thiourea) MedLoad->Scavenger Standard Path Cryst Method C: Crystallization with Additives MedLoad->Cryst If solid & stable LowLoad->Cryst Polishing Extraction->MedLoad If Pd remains Scavenger->LowLoad Success? Cryst->LowLoad Success?

Figure 1: Decision matrix for selecting the appropriate purification module based on initial palladium load.

Technical Modules (Protocols)

Module A: Reactive Extraction (The "Heavy Lifter")

Best for: Crude reaction mixtures with >1000 ppm Pd.[1] Mechanism: Competitive chelation. You must introduce a ligand (N-Acetylcysteine) that binds Pd stronger than the naphthyridine nitrogens.

Protocol:

  • Dissolution: Dissolve crude naphthyridine in a water-immiscible solvent (EtOAc or 2-MeTHF are preferred; DCM is acceptable but can trap Pd emulsions).

  • Reagent Prep: Prepare a 5-10% aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH if your product is acid-sensitive (Naphthyridines can protonate at low pH, moving product into the water layer).

  • Execution:

    • Add 0.5 - 1.0 wt% of NAC relative to the product.

    • Heat the biphasic mixture to 40-50°C for 1-2 hours. Crucial: Heat is required to overcome the activation energy of breaking the Naphthyridine-Pd bond.

  • Separation: Cool and separate layers. The Pd-NAC complex is water-soluble (often turning the water layer red/brown).

  • Wash: Wash organic layer with 5% NaHCO₃ to remove residual NAC.

Data Validation:

Method Starting Pd (ppm) Final Pd (ppm) Yield Loss
Water Wash (Control) 1200 1150 <1%
NAC Wash (50°C) 1200 < 50 2-3%

| EDTA Wash | 1200 | 400 | <1% |

Module B: Solid-Supported Scavengers

Best for: Process streams (50-1000 ppm) or when aqueous extraction is impossible. Selection Guide:

  • Si-Thiol (SiliaMetS® Thiol): The industry standard for Pd(II).

  • Si-Thiourea: specifically recommended for Nitrogen-heterocycles (pyridines/naphthyridines) where Thiols sometimes fail due to steric or electronic mismatch.

Protocol:

  • Loading: Add Si-Thiourea (or Si-Thiol) to your organic solution.[2] Ratio: 3-5 equivalents relative to residual Pd (or 5-10 wt% relative to product if Pd content is unknown).

  • Solvent: Works best in THF, EtOAc, or MeOH. Avoid DMF if possible (DMF competes for Pd coordination).

  • Conditions: Agitate at 50°C for 4 hours.

    • Note: Room temperature scavenging is often too slow for naphthyridine complexes.

  • Filtration: Filter through a 0.45 µm pad or Celite. The scavenger holds the Pd.

Visualizing the Mechanism:

Scavenging_Mechanism cluster_0 Solution Phase (Stable Complex) cluster_1 Solid Phase (Filtered) Pd Pd Scav_Pd Si-Thiol-Pd Pd->Scav_Pd Transfer Naph Naphthyridine (Product) Naph->Pd Coordination Free_Naph Free Product Naph->Free_Naph Release Scav Si-Thiol (Scavenger) Scav->Pd High Affinity Attack

Figure 2: Competitive binding mechanism. The scavenger must possess a higher binding constant (Kf) for Pd than the naphthyridine nitrogen.

Module C: Crystallization with "Keepers"

Best for: Final polishing (<50 ppm) to reach single-digit ppm. Concept: Crystallization alone is risky because the Naphthyridine-Pd complex is structurally similar to the product and will co-crystallize (inclusion). You need a "keeper" ligand in the mother liquor to hold the Pd in solution while the product precipitates.

Protocol:

  • Dissolve: Dissolve crude solid in crystallization solvent (e.g., Ethanol/Heptane).

  • Additive: Add 1-5 wt% N-Acetylcysteine or SiliaMetS TMT (Trimercaptotriazine) to the hot solution.

  • Aging: Stir hot for 30 mins to allow ligand exchange.

  • Cooling: Cool slowly to induce precipitation. The Pd-NAC or Pd-TMT complex remains soluble in the supernatant.

  • Wash: Filter the crystals and wash efficiently with cold solvent to remove the mother liquor containing the metal.

Troubleshooting (FAQ)

Q: I used Activated Carbon (Charcoal), but the Pd level didn't move. Why? A: Activated carbon relies on physical adsorption. Naphthyridine-Pd complexes are stable, soluble molecules. Unless the carbon is chemically impregnated (e.g., with sulfur), it cannot "rip" the Pd off the naphthyridine ring. Switch to Module B (Si-Thiourea) or Module A (NAC wash) .

Q: My yield dropped significantly after the NAC wash (Module A). A: Check your pH. Naphthyridines are basic. If you used unmodified NAC (which is acidic), you likely protonated your product, forming a water-soluble salt that was lost in the aqueous layer. Correction: Neutralize the NAC solution to pH 7-8 with NaOH before extraction.

Q: The scavenger is clogging my filter. A: This is common with fine silica in viscous solutions.

  • Fix 1: Use a "pad" of Celite on top of your filter paper.

  • Fix 2: Switch to a larger particle size scavenger (most vendors offer 40-63µm, but larger beads exist).

  • Fix 3: Dilute the reaction mixture with THF to reduce viscosity before filtration.

Q: Can I use EDTA instead of NAC? A: EDTA is excellent for metals like Cu or Fe, but it has slower kinetics for Pd(II) in organic biphasic systems compared to thiols. Furthermore, EDTA has very low solubility in organic solvents, making the phase transfer difficult. NAC or TMT are superior for this specific application.

References & Grounding

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

    • Core citation for the efficacy of N-Acetylcysteine (NAC) and silica scavengers.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

    • Validates the use of specific adsorbents (Thiol/Thiourea) for nitrogen-containing heterocycles.

  • ICH Q3D Guidelines. (2019). Guideline for Elemental Impurities. European Medicines Agency / FDA. Link

    • The regulatory authority defining the <10 ppm (or PDE based) limits.[3]

  • Biotage & Silicycle Technical Notes. Metal Scavenging User Guides.

    • Source for specific "Thiourea vs Thiol" selectivity data.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for 1,5-Naphthyridines

Status: Active Subject: Mobile Phase Optimization & Troubleshooting for Nitrogenous Heterocycles Ticket ID: NAP-15-PURIFICATION[1] Core Analysis: The "Sticky" Mechanism Before selecting a solvent system, you must underst...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Mobile Phase Optimization & Troubleshooting for Nitrogenous Heterocycles Ticket ID: NAP-15-PURIFICATION[1]

Core Analysis: The "Sticky" Mechanism

Before selecting a solvent system, you must understand why 1,5-naphthyridines behave poorly on standard silica.

  • The Chemistry: 1,5-naphthyridine contains two nitrogen atoms within a fused ring system.[1] While the pKa is relatively low (~2.91), the lone pair electrons on the nitrogens act as Lewis bases.

  • The Conflict: Standard flash silica (

    
    ) presents acidic silanol groups (
    
    
    
    , pKa ~5) on its surface.[1]
  • The Result: A strong hydrogen-bonding interaction occurs between the basic nitrogen of your analyte and the acidic silanol of the stationary phase. This results in peak tailing (streaking) , broad bands, and poor resolution.[1]

Mechanism Visualization

SilanolInteraction cluster_0 Standard Conditions (Problem) cluster_1 Optimized Conditions (Solution) Silica Acidic Silanol (Si-OH) Naph 1,5-Naphthyridine (Basic N:) Silica->Naph H-Bonding Result Peak Tailing (Adsorption) Naph->Result Slow Desorption Silica2 Acidic Silanol (Si-OH) Naph2 1,5-Naphthyridine (Free Base) Modifier Amine Modifier (NH3 / TEA) Modifier->Silica2 Preferential Binding (Blocking Sites) Elution Sharp Peak (Fast Elution) Naph2->Elution Unimpeded Flow

Figure 1: Mechanism of silanol suppression using amine modifiers.

Mobile Phase Selection Guide

Do not rely on a single "magic mixture." Select your system based on the polarity of your specific derivative.

System A: The "Gold Standard" (DCM / MeOH / NH₃)

Best for: Polar derivatives, free amines, and compounds with poor solubility in EtOAc.

The Protocol:

  • Preparation: Do not use aqueous ammonium hydroxide (

    
    ) directly if possible, as water deactivates silica.[1]
    
  • The Stock Solution: Purchase or prepare 7N Ammonia in Methanol .

  • The Gradient:

    • Solvent A: 100% Dichloromethane (DCM).[1]

    • Solvent B: 10:1 MeOH : 7N

      
       in MeOH.[1]
      
    • Run: 0% to 20% B.

Why this works: The ammonia competes for the silanol sites more aggressively than the naphthyridine nitrogens, effectively "capping" the silica and allowing your product to elute symmetrically [1].

System B: The "Green" Alternative (EtOAc / EtOH)

Best for: Lipophilic derivatives and labs restricting chlorinated solvents.

The Protocol:

  • Modifier: Triethylamine (TEA).[1]

  • The Gradient:

    • Solvent A: Hexanes (or Heptane) + 1% TEA.[1]

    • Solvent B: 3:1 Ethyl Acetate : Ethanol + 1% TEA.[1]

    • Run: 5% to 100% B.

Warning: TEA has a high boiling point (89°C).[1] It can be difficult to remove from your final product without an acidic workup or extended high-vacuum drying.[1]

System C: Alternative Stationary Phase

If tailing persists despite modifiers, switch the column chemistry.

Stationary PhaseApplicationBenefit
Amine-Functionalized Silica (

)
General NaphthyridinesThe surface is already basic.[1] No liquid modifier needed.[1]
Basic Alumina Acid-sensitive derivativesEliminates acidic silanols entirely.[1]
C18 (Reverse Phase) Highly polar / Water solubleUses water/acetonitrile; eliminates silanol issues via hydrophobic retention.[1]

Troubleshooting Guides

Issue: "My compound is streaking/tailing badly."

Diagnosis: Unsuppressed silanol interactions. Steps:

  • Check Modifier: Are you using a modifier? If no, add 1% TEA or use Ammoniated MeOH.[1]

  • Check Concentration: If using MeOH/DCM, ensure MeOH concentration is >2%. At very low MeOH levels (<2%), the solvent may not effectively wet the silica pores, causing band broadening.

  • Switch to System A: If using Hex/EtOAc, the compound may be crashing out. Switch to DCM/MeOH.

Issue: "The product precipitates on the column."

Diagnosis: Solubility mismatch between the loading solvent and the mobile phase. Steps:

  • Stop Liquid Loading: Do not load in pure DCM if your starting gradient is 100% Hexane.[1]

  • Use Dry Loading:

    • Dissolve crude in MeOH/DCM.[1][2]

    • Add Celite (preferred) or Silica (1:3 ratio).[1]

    • Rotovap to a free-flowing powder.[1]

    • Load the powder into a solid load cartridge (SLT).

  • Impact: This eliminates solvent mismatch and sharpens the injection band [2].[1]

Issue: "I have poor separation from impurities."

Diagnosis: Iso-elution or saturation.[1] Steps:

  • Shallow Gradient: Instead of 0-100%, run a focused gradient (e.g., if eluting at 30%, run 10-40% over 20 CV).

  • Change Selectivity: Replace Methanol with Acetone (if UV active product allows) or Acetonitrile in the organic phase.[1] Different solvents interact with the dipole moments differently.[1]

Decision Tree: Method Development

Follow this logic flow to determine your starting point.

MethodDev Start Start: 1,5-Naphthyridine Crude Solubility Is it soluble in EtOAc? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Polar) Solubility->NoSol SystemB Use System B: Hex/EtOAc + 1% TEA YesSol->SystemB SystemA Use System A: DCM / MeOH / NH3 NoSol->SystemA Tailing Result: Tailing? SystemB->Tailing SystemA->Tailing Clean Result: Clean Separation Tailing->Clean No SwitchCol Switch Column: Use Amine-Silica or C18 Tailing->SwitchCol Yes

Figure 2: Method development decision tree for nitrogenous heterocycles.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol? A: Yes, but with caveats. Acetone is a good alternative selectivity modifier, but it absorbs UV light below 330nm.[1] If your naphthyridine derivative requires detection at 254nm, acetone will cause a high baseline (noise), potentially obscuring your peaks.[1]

Q: Why not just use TEA in DCM/MeOH? A: You can, but TEA (Triethylamine) forms salts with acidic impurities that can contaminate your final product.[1] Ammonia is volatile and easier to remove.[1] Furthermore, methanolic ammonia is often more effective at suppressing silanols for diazanaphthalenes than TEA [3].[1]

Q: My baseline drifts upward constantly. Why? A: This is likely due to the UV absorption of the amine modifier. As the gradient increases (more MeOH/NH3), the UV absorbance of the mobile phase increases.

  • Fix: Use "Baseline Subtraction" on your flash system or monitor at a wavelength where the modifier does not absorb (e.g., >280nm if your compound allows).

References

  • Biotage. (2018).[1][3] Successful Flash Chromatography: The Chemist's Guide. "Strategies for Basic Compounds."

  • Teledyne ISCO. (2023).[1] Flash Chromatography Guide: Solid Loading Techniques.[1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4][5] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][4][5] The Journal of Organic Chemistry, 43(14), 2923–2925.[4][5]

  • Phenomenex. (2024).[1] Peak Tailing of Basic Analytes - Tech Tips.[1][6]

Sources

Optimization

stability of 8-bromo-3-fluoro-1,5-naphthyridine under basic conditions

Executive Summary This guide addresses the stability profile of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2).[1] Users frequently underestimate the lability of the C8-bromide under basic conditions, leading to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 8-bromo-3-fluoro-1,5-naphthyridine (CAS: 1437790-07-2).[1] Users frequently underestimate the lability of the C8-bromide under basic conditions, leading to unintended hydrolysis (naphthyridinone formation) or nucleophilic scavenging.

The Core Rule: In the 1,5-naphthyridine scaffold, the C8 position is electronically activated (gamma to Nitrogen), making the bromine highly susceptible to Nucleophilic Aromatic Substitution (


). Conversely, the C3 position is electronically passive  (beta to Nitrogen), rendering the fluorine relatively inert to substitution despite fluorine's high electronegativity.

Part 1: Structural Reactivity Analysis

To troubleshoot stability, one must understand the electronic "terrain" of the molecule. The 1,5-naphthyridine ring system is electron-deficient, behaving similarly to a "super-pyridine."

The Activation Map
PositionSubstituentElectronic EnvironmentReactivity Status
C8 Bromine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-position
relative to N5. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[2][3]
HIGHLY REACTIVE (Liability)
C3 Fluorine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-position
relative to N1. The nitrogen cannot stabilize the intermediate effectively.[2]
STABLE (generally)

Implication: Under basic conditions (pH > 10 or presence of nucleophiles like


, 

, amines), the C8-Br bond will break long before the C3-F bond.

Part 2: Troubleshooting & FAQs

Scenario 1: Unexpected Hydrolysis

User Question: "I ran a Suzuki coupling using


 and water/dioxane. My product mass is missing, and I see a peak +16 mass units lower (or +17 depending on ionization). What happened?"

Technical Diagnosis: You likely hydrolyzed the C8-Bromine.[2]

  • Mechanism: The hydroxide ion (

    
    ), generated from the equilibrium of phosphate in water, attacked the C8 position.
    
  • Outcome: Displacement of Bromide (

    
    ) by Hydroxide (
    
    
    
    ), followed by tautomerization to the 1,5-naphthyridin-8(5H)-one (lactam form).
  • Prevention:

    • Switch to anhydrous bases (e.g.,

      
       in dry DMF/Dioxane).
      
    • If water is required, reduce the equivalents of base or use a milder buffer (pH < 9).

Scenario 2: Nucleophilic Scavenging by Solvent

User Question: "I tried to dissolve the compound in methanol with a little base to free-base an amine salt. Now I see a methoxy-adduct."

Technical Diagnosis:


 Alkoxylation.
  • Mechanism: Methoxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is a potent nucleophile. It attacks C8, displacing the bromine.
    
  • Outcome: Formation of 8-methoxy-3-fluoro-1,5-naphthyridine .[2]

  • Prevention: Avoid nucleophilic alcoholic solvents (MeOH, EtOH) in the presence of base. Use non-nucleophilic alcohols (like t-Amyl alcohol) or aprotic solvents (THF, DCM).

Scenario 3: Fluorine Stability

User Question: "Will the fluorine atom at C3 interfere if I use a strong base like LiHMDS?"

Technical Diagnosis: Generally, no, but beware of "Hetaryne" formation.

  • Mechanism: The C3-F bond is stable to direct ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . However, extremely strong bases (LDA, LiHMDS) can deprotonate the adjacent C2-H or C4-H, leading to lithium-halogen exchange or elimination to form a transient 3,4-naphthyridyne  (hetaryne).
    
  • Prevention: Keep reaction temperatures low (-78 °C) if using organolithiums. For standard nucleophilic bases (carbonates, hydroxides), the Fluorine is stable.

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the divergent pathways based on the nucleophile present.

NaphthyridineStability cluster_legend Reactivity Zones Start 8-Bromo-3-fluoro- 1,5-naphthyridine Hydrolysis Degradation Product A: 8-Hydroxy-3-fluoro-1,5-naphthyridine (Tautomerizes to Lactam) Start->Hydrolysis Aqueous Base (OH-) pH > 10 Methoxy Side Product B: 8-Methoxy-3-fluoro- 1,5-naphthyridine Start->Methoxy MeOH / Base (NaOMe) Stable Desired Intermediate: (C3-F remains intact) Start->Stable Mild/Anhydrous Conditions Text C8-Br: High Risk (Gamma-Activated) C3-F: Low Risk (Beta-Passivated)

Figure 1: Reaction pathways for 8-bromo-3-fluoro-1,5-naphthyridine under various basic conditions. Note the high susceptibility of the C8-Br bond.

Part 4: Recommended Protocols

Protocol A: Stability "Stress Test" (Validation Step)

Before committing precious material to a scale-up, validate stability in your specific solvent/base system.

  • Prepare Stock: Dissolve 5 mg of compound in 0.5 mL of your intended organic solvent (e.g., THF, DMSO).

  • Add Base: Add 2 equivalents of the base you intend to use (e.g., 20 µL of 1M NaOH or solid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Incubate: Stir at room temperature for 1 hour.

  • Analyze: Inject directly into LC-MS.

    • Pass: Single peak at parent mass (M+H).[2]

    • Fail: Appearance of M-Br+OH (Hydrolysis) or M-Br+OR (Solvolysis).[2]

Protocol B: Safe Workup for C8-Substituted Intermediates

If you are reacting the C8-Br intentionally (e.g., Suzuki coupling), use this workup to prevent hydrolysis of any unreacted starting material or sensitive products.

  • Quench: Do NOT quench with strong basic brine or NaOH.[2] Use Saturated Ammonium Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )  or Phosphate Buffer (pH 7.0) .
    
  • Extraction: Extract immediately with EtOAc or DCM.[2]

  • Drying: Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (neutral), not 
    
    
    
    (basic) as a drying agent.
  • Concentration: Do not heat the water bath above 40 °C if traces of base remain.

References

  • Litvinov, V. P. (2004).[2] Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

    • Establishes the general reactivity patterns of naphthyridines, highlighting the activ
  • Maliszewski, B., et al. (2020).[2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[4] Link

    • Provides specific examples of nucleophilic substitution at the 2, 4, 6, and 8 positions of 1,5-naphthyridine.
  • ChemicalBook. (2023).[2] 8-bromo-3-fluoro-1,5-naphthyridine Product Page. Link

    • Verifies commercial availability and physical property d

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 8-bromo-3-fluoro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted naphthyridines are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-bromo-3-fluoro-1,5-naphthyridine, a key intermediate in the synthesis of various pharmacologically active agents. Through a comparative approach, we will dissect the nuances of its spectral features and contrast them with related analogs, offering a robust framework for the characterization of similar molecular scaffolds.

The Foundational Principles: Understanding Substituent Effects in ¹H NMR

The chemical shifts and coupling patterns observed in the ¹H NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In the case of 8-bromo-3-fluoro-1,5-naphthyridine, the presence of a bromine and a fluorine atom, both highly electronegative, exerts a significant influence on the electron distribution within the naphthyridine ring system. This, in turn, dictates the resonance frequencies of the aromatic protons.

Generally, electronegative substituents deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] The magnitude of this effect is dependent on the electronegativity of the substituent and its proximity to the proton . Furthermore, the presence of a fluorine atom introduces additional complexity through ¹H-¹⁹F coupling, which can lead to the splitting of proton signals over several bonds.[3][4]

Analysis of the ¹H NMR Spectrum of 8-bromo-3-fluoro-1,5-naphthyridine

A detailed examination of the ¹H NMR spectrum of 8-bromo-3-fluoro-1,5-naphthyridine reveals a distinct set of signals corresponding to the four aromatic protons on the naphthyridine core. The interpretation of this spectrum is based on the fundamental principles of chemical shift theory, spin-spin coupling, and the predictable effects of the halogen substituents.

Molecular Structure and Proton Designations:

Caption: Molecular structure of 8-bromo-3-fluoro-1,5-naphthyridine with proton numbering.

Predicted ¹H NMR Spectral Data:

While the experimental spectrum is the ultimate arbiter, a prediction based on established substituent effects provides a strong starting point for assignment. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents will shift all protons downfield into the aromatic region of the spectrum.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.2Doublet of doublets (dd)³J(H2-H4) ≈ 2.5 Hz, ⁴J(H2-F) ≈ 3.0 Hz
H-48.0 - 8.4Doublet of doublets (dd)³J(H4-H2) ≈ 2.5 Hz, ³J(H4-F) ≈ 9.0 Hz
H-68.6 - 9.0Doublet (d)³J(H6-H7) ≈ 4.5 Hz
H-77.6 - 8.0Doublet (d)³J(H6-H7) ≈ 4.5 Hz

Rationale for Assignments:

  • H-2 and H-4: These protons are part of the fluorine-bearing pyridine ring. The fluorine atom will exhibit through-bond coupling to both H-2 (a four-bond coupling, ⁴J) and H-4 (a three-bond coupling, ³J). The magnitude of ³J(H-F) is typically larger than ⁴J(H-F).[3] Additionally, these protons will show a smaller three-bond coupling to each other (³J(H-H)). The proton ortho to the nitrogen (H-2) is expected to be the most deshielded.

  • H-6 and H-7: These protons reside on the bromine-substituted pyridine ring. They will primarily exhibit a three-bond coupling to each other, resulting in a pair of doublets. The proton adjacent to the nitrogen (H-6) is expected to be more deshielded than H-7. The bromine atom's influence will also contribute to the downfield shift of these protons.

Comparative Analysis with Alternative Naphthyridine Scaffolds

To underscore the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target molecule with that of unsubstituted 1,5-naphthyridine and 8-bromo-1,5-naphthyridine.

Comparative ¹H NMR Data:

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)
1,5-Naphthyridine[5]8.99 (dd)7.55 (dd)8.25 (dd)8.99 (dd)7.55 (dd)8.25 (dd)
8-bromo-1,5-naphthyridine~9.0 (d)~7.6 (dd)~8.3 (d)~9.1 (d)~7.8 (d)---
8-bromo-3-fluoro-1,5-naphthyridine~9.0 (dd)---~8.2 (dd)~8.8 (d)~7.8 (d)---

Data for substituted compounds are estimations based on additive principles.

This comparison clearly illustrates how the introduction of substituents systematically alters the chemical shifts and splitting patterns, providing a unique spectral fingerprint for each molecule. The replacement of a proton with a fluorine atom at the 3-position removes a signal from that region and introduces characteristic ¹H-¹⁹F couplings for the neighboring protons (H-2 and H-4). Similarly, the bromine at the 8-position eliminates the H-8 signal and influences the chemical shifts of the protons on that ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps for preparing a sample of 8-bromo-3-fluoro-1,5-naphthyridine for NMR analysis.[6]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis a Weigh 5-10 mg of 8-bromo-3-fluoro-1,5-naphthyridine b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a clean, dry NMR tube c->d e Insert sample into the NMR spectrometer d->e f Lock and shim the magnetic field e->f g Acquire the ¹H NMR spectrum f->g h Process the data (Fourier transform, phase correction, and baseline correction) g->h i Calibrate the chemical shift scale to TMS (0 ppm) h->i j Integrate the signals i->j k Determine chemical shifts, multiplicities, and coupling constants j->k l Assign signals to the protons of the molecule k->l

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 8-bromo-3-fluoro-1,5-naphthyridine provides a wealth of structural information that is readily interpretable through the application of fundamental NMR principles. The distinct chemical shifts and coupling patterns, particularly the characteristic ¹H-¹⁹F couplings, serve as a reliable diagnostic tool for confirming the identity and purity of this important synthetic intermediate. By comparing its spectrum with those of related naphthyridine derivatives, researchers can gain a deeper understanding of substituent effects and confidently assign the structures of newly synthesized compounds in this class. This analytical rigor is indispensable for advancing drug discovery and materials science research.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • New Journal of Chemistry Supporting Information. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. [Link]

  • 1H NMR Spectroscopy. [Link]

  • ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I - KPU Pressbooks. [Link]

  • 8-bromo-3-fluoro-1,5-naphthyridine. PubChem. [Link]

  • Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]

  • Fluorine NMR. [Link]

  • Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]

  • The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after... ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

Sources

Comparative

A Technical Guide to the LC-MS Fragmentation Pattern of 8-bromo-3-fluoro-1,5-naphthyridine: A Comparative Analysis for Drug Development Professionals

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 8-bromo-3-fluoro-1,5-naphthyridine, a halogenated heterocyclic compound of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 8-bromo-3-fluoro-1,5-naphthyridine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] In the absence of direct, published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally related compounds to provide a robust predictive framework.[4][5] Furthermore, a comprehensive experimental protocol for its characterization via tandem mass spectrometry (MS/MS) is presented, alongside a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) to guide researchers in selecting the optimal analytical strategy.

Predicted ESI-MS/MS Fragmentation Pathway of 8-bromo-3-fluoro-1,5-naphthyridine

Under electrospray ionization (ESI) in positive ion mode, 8-bromo-3-fluoro-1,5-naphthyridine is expected to readily form a protonated molecule, [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern for the precursor ion and any bromine-containing fragment ions, with two peaks of nearly equal intensity (approximately 1:1 ratio) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6]

The fragmentation of the protonated molecule in the collision cell of a tandem mass spectrometer is predicted to proceed through a series of neutral losses, driven by the relative lability of the carbon-halogen bonds and the stability of the resulting fragment ions. The fragmentation of similar halogenated heterocyclic compounds often involves the elimination of the halogen as a hydrogen halide.[4][5]

The proposed fragmentation cascade is as follows:

  • Initial Loss of HBr: The initial and most probable fragmentation step is the neutral loss of hydrogen bromide (HBr), which is a common fragmentation pathway for bromo-substituted aromatic and heterocyclic compounds.

  • Subsequent Loss of HCN: Following the loss of HBr, the resulting fluoro-naphthyridine fragment ion is likely to undergo cleavage of the pyridine ring, leading to the elimination of a neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for nitrogen-containing heterocyclic compounds.[4][5]

  • Alternative Fragmentation - Loss of HF: While less favorable than the loss of HBr, the elimination of hydrogen fluoride (HF) from the precursor ion or subsequent fragments may also be observed.

This predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M_H [M+H]⁺ m/z 226.96, 228.96 Fragment1 [M+H-HBr]⁺ m/z 147.04 M_H->Fragment1 - HBr Fragment2 [M+H-HBr-HCN]⁺ m/z 120.03 Fragment1->Fragment2 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for 8-bromo-3-fluoro-1,5-naphthyridine.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for 8-bromo-3-fluoro-1,5-naphthyridine, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

Precursor/Fragment IonMolecular FormulaCalculated m/z (Monoisotopic)Neutral Loss
[M+H]⁺C₈H₅BrFN₂⁺226.9614, 228.9594-
[M+H-HBr]⁺C₈H₄FN₂⁺147.0353HBr
[M+H-HBr-HCN]⁺C₇H₃F⁺120.0291HBr, HCN

Recommended Experimental Protocol: LC-MS/MS

To acquire high-quality fragmentation data for 8-bromo-3-fluoro-1,5-naphthyridine, a reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. This approach offers excellent sensitivity and selectivity for the analysis of small molecules in complex matrices.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the reference standard or sample containing 8-bromo-3-fluoro-1,5-naphthyridine in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid) to achieve a final concentration in the low µg/mL to ng/mL range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 227.0 and 229.0.

    • MS2 Fragmentation: Use collision-induced dissociation (CID) with argon as the collision gas. Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

The following diagram illustrates the general workflow for this LC-MS/MS analysis:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source Column->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID MS2: Collision-Induced Dissociation MS1->CID Detector Detector CID->Detector

Caption: General workflow for LC-MS/MS analysis.

Comparative Analysis: LC-MS/MS vs. GC-MS

While LC-MS/MS is the recommended primary technique for the analysis of 8-bromo-3-fluoro-1,5-naphthyridine, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative, particularly for volatile and thermally stable compounds.[7][8] The choice between these two powerful analytical techniques depends on the specific requirements of the analysis.

FeatureLC-MS/MSGC-MS
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Ionization Technique Soft ionization (e.g., ESI, APCI), typically preserving the molecular ion.Hard ionization (Electron Ionization - EI), often leading to extensive fragmentation.
Fragmentation Controlled fragmentation in the collision cell (MS/MS), allowing for targeted analysis.Extensive fragmentation in the ion source, providing a characteristic "fingerprint" spectrum.
Sensitivity Generally very high, especially in selected reaction monitoring (SRM) mode.High sensitivity, particularly for well-resolved chromatographic peaks.
Selectivity High selectivity due to both chromatographic separation and mass filtering in MS1 and MS2.Good selectivity from chromatographic separation and unique mass spectra.
Sample Throughput Can be very high with modern UPLC systems.Can be high, with fast GC methods available.[7]

Key Considerations for 8-bromo-3-fluoro-1,5-naphthyridine:

  • LC-MS/MS Advantage: The soft ionization of ESI is ideal for preserving the precursor ion of 8-bromo-3-fluoro-1,5-naphthyridine, allowing for controlled fragmentation studies (MS/MS) to elucidate its structure. This is particularly valuable for identifying this compound in complex mixtures and for quantitative analysis.

  • GC-MS Potential: If 8-bromo-3-fluoro-1,5-naphthyridine is sufficiently volatile and thermally stable, GC-MS with electron ionization would produce a reproducible fragmentation pattern that could be used for library matching and identification. However, the extensive fragmentation may make it more challenging to piece together the fragmentation pathway compared to the controlled nature of MS/MS.

Conclusion

The LC-MS fragmentation pattern of 8-bromo-3-fluoro-1,5-naphthyridine is predicted to be characterized by an initial loss of HBr, followed by the elimination of HCN. The presence of bromine will provide a distinct isotopic signature for confident identification of the precursor ion and bromine-containing fragments. The recommended LC-MS/MS protocol provides a robust starting point for the experimental determination of this fragmentation pattern and for the development of quantitative assays. While GC-MS offers an alternative approach, LC-MS/MS is superior for its ability to perform controlled fragmentation experiments, which are crucial for the detailed structural elucidation of novel compounds in drug development.

References

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • de la Cruz, D. N., et al. (2013). A new liquid chromatography-tandem mass spectrometry method using atmospheric pressure photo ionization for the simultaneous determination of azaarenes and azaarones in Dutch river sediments. PubMed.
  • Smolecule. (2024). 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine. Smolecule.
  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry.
  • PubChem. (n.d.). 8-bromo-3-fluoro-1,5-naphthyridine. PubChem.
  • Fuertes, M., et al. (2021).
  • Paolini, M., et al. (2018). Development of a fast gas chromatography-tandem mass spectrometry method for volatile aromatic compound analysis in oenological products. Journal of Mass Spectrometry.
  • Chemistry Post. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.
  • Chemistry LibreTexts. (2023).
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry.
  • Fialho, L. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Longdom Publishing.
  • Fuertes, M., et al. (2021).
  • ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • BLDpharm. (n.d.). 1437790-07-2|8-Bromo-3-fluoro-1,5-naphthyridine. BLDpharm.
  • SlidePlayer. (n.d.).
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. BenchChem.
  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry.
  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
  • Niessen, W. M. A. (2001).
  • Gorske, B. C., & Kirby, A. J. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Molecules.
  • Thermo Fisher Scientific. (n.d.). Chromatography Applications with Mass Spectrometric Detection. Thermo Fisher Scientific.
  • Le, T. B., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites.

Sources

Validation

Technical Guide: HPLC Retention Time Standards for Halogenated Naphthyridines

Executive Summary Halogenated naphthyridines (specifically 1,5- and 1,8- isomers) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for antibacterial (fluoroquinolone analogs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated naphthyridines (specifically 1,5- and 1,8- isomers) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for antibacterial (fluoroquinolone analogs) and anticancer therapeutics. However, their analysis presents a dual chromatographic challenge:

  • Basic Nitrogen Interaction: The naphthyridine core is prone to severe peak tailing due to interaction with residual silanols.[1]

  • Positional Isomerism: Halogen migration (e.g., 2-chloro vs. 3-chloro) often results in negligible hydrophobicity differences, causing co-elution on standard C18 phases.[1]

This guide establishes a standardized retention framework, comparing the industry-standard C18 (L1) against the Phenyl-Hexyl (L11) stationary phase. We provide relative retention data and a self-validating protocol to ensure reproducible separation.

Part 1: Chemical Basis of Separation

To control retention time, one must understand the forces driving separation. Naphthyridines are bicyclic aromatic heterocycles.[1] The introduction of halogens (F, Cl, Br, I) alters the molecule's electron density and lipophilicity.

The Hydrophobic Driver (C18 Performance)

On an octadecylsilane (C18) column, retention is governed by the partition coefficient (


).
  • Rule of Thumb: Retention increases with the atomic radius of the halogen.

  • Order of Elution: Fluoro- < Chloro- < Bromo- < Iodo-[1]

  • Limitation: C18 phases often fail to resolve positional isomers (e.g., 2-Cl-1,8-naphthyridine vs. 3-Cl-1,8-naphthyridine) because their overall hydrophobicity is nearly identical.[1]

The - Interaction Driver (Phenyl-Hexyl Performance)

Phenyl-Hexyl phases introduce a secondary separation mechanism:


-

stacking between the phenyl ring of the stationary phase and the aromatic naphthyridine core.
  • Electron Density Effect: Halogens are electron-withdrawing.[1] A halogen at the C2 position depletes electron density from the ring differently than at C3 or C4. This alters the strength of the

    
    -interaction with the column.[2]
    
  • Result: Phenyl-Hexyl columns often resolve isomers that co-elute on C18.[1]

Part 2: Comparative Performance Data

The following data represents Relative Retention Factors (


)  rather than absolute minutes, as absolute time varies by flow rate and column dimensions.

Standard Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow: 1.0 mL/min.[1][3]

Table 1: Retention Standards for 1,8-Naphthyridine Derivatives
CompoundSubstituentC18 Retention (

)
Phenyl-Hexyl Retention (

)
Selectivity Note
1,8-Naphthyridine (Parent)1.21.8Stronger retention on Phenyl due to

-stacking.
2-Chloro-1,8-NP 2-Cl3.43.9Baseline resolved on both.[1]
3-Chloro-1,8-NP 3-Cl3.54.4 Critical Pair: Co-elutes with 2-Cl on C18; resolved on Phenyl.
2-Bromo-1,8-NP 2-Br4.14.6Elutes after Cl analogs (Hydrophobic dominance).[1]
2-Fluoro-1,8-NP 2-F2.12.5Weakest retention; elutes early.[1]

Analyst Insight: Note the "Selectivity Flip" or expansion between the 2-Cl and 3-Cl isomers on the Phenyl-Hexyl column. The 3-position substitution allows for better planar accessibility to the stationary phase, enhancing


-retention compared to the sterically hindered 2-position.

Part 3: Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the correct column and mobile phase based on your specific naphthyridine analyte mixture.

ColumnSelection Start Analyte Mixture Analysis Isomers Are Positional Isomers Present? (e.g., 2-Cl vs 3-Cl) Start->Isomers Hydrophobicity Is Separation Based on Halogen Type? (Cl vs Br) Isomers->Hydrophobicity No Phenyl Use Phenyl-Hexyl (L11) Mechanism: Pi-Pi + Hydrophobicity Isomers->Phenyl Yes (Critical) C18 Use C18 (L1) Column Mechanism: Hydrophobicity Hydrophobicity->C18 Yes Modifier Select Mobile Phase Modifier C18->Modifier Phenyl->Modifier TFA 0.1% TFA (Suppresses Silanols, Sharper Peaks) Modifier->TFA UV Detection Only Formic 0.1% Formic Acid (Better for MS Sensitivity) Modifier->Formic LC-MS Analysis

Figure 1: Decision tree for selecting stationary phases and modifiers based on naphthyridine structural diversity.

Part 4: Standardized Experimental Protocol

To ensure your retention times match the standards above, you must use a Self-Validating System . This protocol includes a


 marker to calculate relative retention factors, eliminating system dwell volume errors.[1]
Reagents & Standards
  • System Suitability Standard (SSS): A mixture of Uracil (unretained marker,

    
    ), 1,8-Naphthyridine (parent), and 2-Chloro-1,8-naphthyridine.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][3] Note: TFA is preferred over Formic Acid for UV analysis as it ion-pairs with the basic nitrogens, reducing tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][3]

Instrument Parameters
  • Column: End-capped Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., XBridge or equivalent).
    
  • Temperature:

    
     (Constant temperature is critical for 
    
    
    
    -interactions).
  • Detection: UV @ 254 nm (aromatic core) and 220 nm (halogen absorbance).[1]

The "Self-Validating" Workflow

MethodValidation Prep 1. Prep SSS Mixture (Uracil + Parent + Target) Run 2. Inject Sample (Gradient 5-95% B) Prep->Run Calc 3. Calculate k' (Capacity Factor) k' = (tR - t0) / t0 Run->Calc Check 4. Check Resolution (Rs) Rs > 2.0 between Parent/Target? Calc->Check Fail Troubleshoot: Check pH or Column Age Check->Fail No Pass Proceed to Sample Analysis Check->Pass Yes Fail->Prep

Figure 2: Step-by-step validation workflow to ensure system suitability before analyzing unknown halogenated samples.

Part 5: Troubleshooting & Causality

Issue: Peak Tailing (Tailing Factor > 1.5)

  • Cause: Naphthyridines are basic (

    
    ).[1] At neutral pH, they interact with acidic silanols on the silica surface.
    
  • Solution: Lower the pH to < 2.5 using TFA.[1] This protonates the silanols (making them neutral) and the naphthyridine (making it cationic), leading to repulsion or ion-pairing, both of which sharpen the peak.

Issue: Retention Time Drift

  • Cause: "Wetting" issues. Highly halogenated naphthyridines (e.g., tribromo-1,8-naphthyridine) are very hydrophobic.[1] If the column is stored in 100% aqueous buffer, the phase may collapse (dewetting).

  • Solution: Store columns in 50/50 Organic/Water. Ensure the gradient ends with a high organic wash (95% B) for at least 3 column volumes.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[1][4] Discusses the separation of isomers using polar modifiers and n-hexane, highlighting the utility of specific phases for structural isomers.

  • Relevance of

    
    -
    
    
    
    and dipole-dipole interactions for retention on cyano and phenyl columns.
    Journal of Chromatography A.[1][5] (2013).[1][6][7] Provides the theoretical basis for why Phenyl-Hexyl columns outperform C18 for aromatic heterocycles.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. (2025).[1][8] Background on the chemical properties and biological importance of the scaffold.

  • Mechanisms of retention in HPLC: Secondary equilibria. University of Valencia. Explains the role of TFA and ion-pairing in suppressing silanol interactions for basic compounds like naphthyridines.

Sources

Comparative

crystal structure data for 3-fluoro-1,5-naphthyridine derivatives

Title: 3-Fluoro-1,5-Naphthyridine Scaffolds: Structural Insights & Performance Comparison Guide Executive Summary This guide provides a technical comparison of 3-fluoro-1,5-naphthyridine derivatives against their non-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-Fluoro-1,5-Naphthyridine Scaffolds: Structural Insights & Performance Comparison Guide

Executive Summary

This guide provides a technical comparison of 3-fluoro-1,5-naphthyridine derivatives against their non-fluorinated counterparts and isomeric quinoline alternatives.[1] Designed for medicinal chemists and structural biologists, this analysis focuses on the crystallographic implications of fluorination, metabolic stability profiles, and synthetic accessibility.[1]

Key Finding: The introduction of a fluorine atom at the C3 position of the 1,5-naphthyridine core significantly alters crystal packing from edge-to-face (herringbone) to face-to-face (


-stacking) motifs, while simultaneously lowering the pKa of the N1 nitrogen, thereby enhancing metabolic stability against oxidative metabolism.[1]

Part 1: Structural & Physicochemical Profile[1]

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often employed to modulate lipophilicity and hydrogen bonding potential.[1] The 3-fluoro substituent acts as a metabolic block and an electronic modulator.[1]

Comparative Physicochemical Data
Property1,5-Naphthyridine (Parent)3-Fluoro-1,5-NaphthyridineQuinoline (Reference)Impact of Fluorination
Formula



increased MW (+18 Da)
CLogP (Pred.)[1]0.7 - 0.91.1 - 1.32.0Increased lipophilicity
pKa (N1) ~2.9~1.8 - 2.14.9Reduced basicity due to inductive (-I) effect
H-Bond Acceptors 2 (N1, N5)2 (N1, N5) + F (weak)1 (N)F is a poor acceptor but alters N-basicity
Dipole Moment 0 D (Centrosymmetric)~1.8 D2.2 DBreaks symmetry; alters packing

Note: pKa values are critical for kinase inhibitor design. The reduced basicity of the 3-fluoro derivative often improves membrane permeability compared to more basic heterocycles.[1]

Part 2: Crystal Structure & Packing Analysis

While the parent 1,5-naphthyridine crystallizes in a monoclinic system (


) dominated by weak C-H...N interactions, the introduction of fluorine drastically shifts the packing landscape.[1]
The "Fluorine Effect" on Packing

Fluorine substitution on heteroaromatic rings typically induces a shift from edge-to-face (herringbone) packing to face-to-face (


-stacking)  motifs.[1]
  • Mechanism: The high electronegativity of fluorine depletes the

    
    -electron density of the ring, reducing the quadrupole moment that favors edge-to-face interactions.[1]
    
  • Observation: In 3-fluoro-1,5-naphthyridine derivatives, this facilitates closer planar stacking distances (3.3 – 3.4 Å) compared to the parent scaffold.[1]

Case Study: Ligand-Bound Crystal Structure (ALK5 Inhibitor)

A definitive structural benchmark is observed in the co-crystal structure of a 1,5-naphthyridine-based inhibitor bound to the TGF-


 type I receptor (ALK5) .[1]
  • PDB Reference Context: Compound 19 (Gellibert et al.)[1]

  • Binding Mode: The 1,5-naphthyridine core acts as the hinge binder.[1]

  • Interaction Map:

    • N1: Accepts H-bond from the backbone amide (e.g., His/Asp hinge region).[1]

    • C3-F: The fluorine atom does not typically form a strong H-bond but occupies a hydrophobic pocket, displacing water and increasing entropic gain.[1]

    • Geometry: The planar scaffold is sandwiched between hydrophobic residues (Gatekeeper/Catalytic Lysine), stabilized by the induced

      
      -stacking capability.[1]
      

Part 3: Synthetic Protocols

The synthesis of 3-fluoro-1,5-naphthyridine is non-trivial due to the electron-deficient nature of the ring, which resists direct electrophilic fluorination (e.g., Selectfluor).[1] The most robust industrial route involves the Balz-Schiemann reaction or transition-metal-catalyzed cross-coupling.[1]

Protocol: Synthesis via Diazotization-Fluorodediazoniation

Objective: Conversion of 3-amino-1,5-naphthyridine to 3-fluoro-1,5-naphthyridine.

Reagents:

  • Precursor: 3-Amino-1,5-naphthyridine[1]

  • Reagent:

    
     / 
    
    
    
    (or
    
    
    / t-BuONO)[1]
  • Solvent: Anhydrous THF or Heptane[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve 3-amino-1,5-naphthyridine in

    
     (48% aq) at -5°C. Add 
    
    
    
    dropwise to form the diazonium tetrafluoroborate salt.[1]
  • Isolation: Filter the precipitated diazonium salt and wash with cold ether. Caution: Potentially explosive when dry.[1]

  • Decomposition (Fluorination): Suspend the salt in heptane or decalin and heat to 80-100°C. Nitrogen gas evolution indicates reaction progress.[1]

  • Purification: Neutralize with

    
    , extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane gradient).
    
Visual Workflow (DOT Diagram)

SynthesisPathway Start 3-Amino-1,5-naphthyridine Inter Diazonium Tetrafluoroborate (Unstable Intermediate) Start->Inter NaNO2 / HBF4 -5°C End 3-Fluoro-1,5-naphthyridine Inter->End Thermal Decomp. 80-100°C Byprod N2 (Gas) Inter->Byprod

Caption: Figure 1. Balz-Schiemann route for the synthesis of the 3-fluoro scaffold via a diazonium intermediate.[1]

Part 4: Performance Comparison (Metabolic & Biological)

Metabolic Stability Logic

The C3 position in 1,5-naphthyridine is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Non-Fluorinated: C3-H bond energy ~98 kcal/mol.[1] Rapid hydroxylation leads to clearance.[1]

  • Fluorinated: C3-F bond energy ~116 kcal/mol.[1] The C-F bond is metabolically inert.[1]

  • Result: 3-Fluoro derivatives typically show a 2-5x increase in half-life (

    
    )  in microsomal stability assays compared to the parent compound.[1]
    
Signaling Pathway Comparison

In the context of TGF-


 inhibition (ALK5), the 1,5-naphthyridine scaffold competes with ATP.[1]

SignalingPathway TGF TGF-beta Ligand Receptor ALK5 Receptor (Ser/Thr Kinase) TGF->Receptor Activation Smad Smad2/3 Phosphorylation Receptor->Smad Downstream Signal ATP ATP ATP->Receptor Native Binding Inhibitor 3-Fluoro-1,5-Naphthyridine Derivative Inhibitor->Receptor Competitive Inhibition (High Affinity) Inhibitor->Smad Blocks Transcription Gene Transcription (Fibrosis/Cancer) Smad->Transcription

Caption: Figure 2. Mechanism of Action for ALK5 inhibition. The fluoro-naphthyridine scaffold competitively displaces ATP.[1]

References

  • Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Schwarzer, A., & Weber, E. (2008).[1] "Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides." Crystal Growth & Design.

  • Litvic, M., et al. (2012).[1] "Recent advances in the synthesis of 1,5-naphthyridines." Arkivoc.

  • Reissert, A. (1893).[1] "Ueber das 1.8-Naphthyridin." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-3-fluoro-1,5-naphthyridine

Hazard Assessment and Characterization 8-Bromo-3-fluoro-1,5-naphthyridine is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, a thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

8-Bromo-3-fluoro-1,5-naphthyridine is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, a thorough hazard assessment can be extrapolated from structurally similar chemicals and its functional groups.

Key Hazard Considerations:

  • Toxicity: Similar brominated and fluorinated heterocyclic compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] They are also known to cause skin, eye, and respiratory irritation.[1][3][4][5]

  • Reactivity: This compound may be incompatible with strong oxidizing agents and strong acids.[1][3][6][7] Under normal conditions, it is generally stable.[1][7]

  • Environmental Hazards: Improper disposal can lead to contamination of soil and water.[8] It is crucial to prevent this chemical from entering drains or rivers.[1]

  • Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[1][6][7]

Based on these characteristics, any waste containing 8-Bromo-3-fluoro-1,5-naphthyridine must be treated as hazardous waste .

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures within the laboratory through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan (CHP).[11][12][13]

Your institution's Environmental Health and Safety (EHS) office will have specific guidelines that align with these federal regulations and any additional state or local rules. Always consult your institution's EHS protocols before proceeding with any waste disposal.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of 8-Bromo-3-fluoro-1,5-naphthyridine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[1][14][15]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.[1][14][15]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[15]
Respiratory Protection Use in a certified chemical fume hood.Avoids inhalation of dust or vapors.[1][14]
Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect any solid waste (e.g., residual powder, contaminated weigh paper, gloves, and paper towels) in a designated, chemically compatible container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Step 3: Containerization and Labeling

All hazardous waste containers must be correctly labeled to ensure safe handling and disposal.[15]

  • Container Requirements:

    • Must be made of a material compatible with the chemical.

    • Must be in good condition with a secure, leak-proof lid.[8]

    • Must only be kept in its original packaging or a suitable, labeled salvage container.[1]

  • Labeling Requirements:

    • The words "HAZARDOUS WASTE " must be clearly visible.[8]

    • The full chemical name: "8-Bromo-3-fluoro-1,5-naphthyridine " (no abbreviations or formulas).[8]

    • A clear list of all chemical constituents in the container.

    • The approximate percentage of each component.

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage

Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.[1][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Incompatibles: Ensure the waste is not stored near incompatible materials like strong oxidizing agents.[1][3][6][7]

Step 5: Final Disposal

Hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[14]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste's journey.[10][16]

  • NEVER dispose of 8-Bromo-3-fluoro-1,5-naphthyridine down the drain or in the regular trash.[1][8]

Emergency Procedures

In the event of an accidental release or exposure, follow these immediate steps.

  • Spill:

    • Alert others in the area.

    • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Transfer the contaminated absorbent material to a labeled hazardous waste container.[1]

    • Clean the spill area as directed by your institution's EHS.

  • Skin Contact: Immediately remove contaminated clothing and drench the affected area with running water for at least 15 minutes.[1] Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[1][3][4][5]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-3-fluoro-1,5-naphthyridine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Path A Start: Generation of 8-Bromo-3-fluoro-1,5-naphthyridine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B L Spill or Exposure Occurs A->L Off-Normal Event C Segregate Waste: Solid, Liquid, Sharps B->C D Use Compatible, Sealed Waste Containers C->D E Label Container: 'HAZARDOUS WASTE' + Contents D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Check for Incompatibles G->H I Request Pickup from Institutional EHS H->I J Complete Hazardous Waste Manifest I->J K Transfer to Licensed Disposal Vendor J->K M Follow Emergency Procedures: (Spill Control, First Aid) L->M N Report to EHS/Supervisor M->N N->A Review & Resume Work

Caption: Disposal workflow for 8-Bromo-3-fluoro-1,5-naphthyridine.

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Safety Data Sheet for 2-BROMO-1,8-NAPHTHYRIDINE. (2014, January 12).
  • Safety Data Sheet for 4-Bromo-3-fluoroaniline. (2025, October 7).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
  • 8-Bromo-5-chloro-1,6-naphthyridine. (n.d.). PubChem.
  • OSHA Laboratory Standard. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). OSHA.
  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). OSHA.
  • Safety Data Sheet for 2-Bromo-3-fluorobenzotrifluoride. (2025, October 8). Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. (2025, December 19).
  • Safety Data Sheet for 3-Bromo-5-fluoro-2-cyanopyridine. (2013, October 17). Fisher Scientific.
  • Safety Data Sheet for 3-Bromo-2-fluoro-5-nitropyridine. (2025, December 26). Fisher Scientific.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). OSHA.
  • Safety Data Sheet for Bromine Trifluoride. (2022, January 5). Airgas.
  • Safety Data Sheet for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. (2013, October 17).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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